BODIPY Green 8-P2M
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20BF2N3O2 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
1-[2-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H20BF2N3O2/c1-13-11-15(3)28-22(13)21(23-14(2)12-16(4)29(23)24(28,25)26)17-7-5-6-8-18(17)27-19(30)9-10-20(27)31/h5-12H,1-4H3 |
InChI Key |
SJOIHAOAQXENHO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BODIPY Green 8-P2M: A Technical Guide to its Photophysical Properties and Thiol-Reactive Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of BODIPY Green 8-P2M, a thiol-reactive fluorescent probe. The document details its mechanism of action, expected quantitative data, and the experimental protocols required for its characterization and application in scientific research, particularly in the context of drug development and protein analysis.
Core Photophysical Properties
This compound is a specialized derivative of the BODIPY fluorophore, engineered to be highly reactive towards thiol groups. A key feature of this probe is its "turn-on" fluorescence capability. In its native state, the fluorescence of this compound is significantly quenched. Upon reaction with a thiol-containing molecule, such as the amino acid cysteine found in proteins, the quenching is relieved, leading to a dramatic increase in fluorescence intensity. This property makes it an excellent tool for detecting and quantifying thiols in various biological contexts.
Data Presentation
| Property | Quenched State (Unreacted) | Fluorescent State (Thiol-Adduct) | Notes |
| Quantum Yield (Φ) | Very Low (<0.01) | High (~0.9) | The quantum yield of the reacted form is comparable to other BODIPY derivatives. |
| Molar Extinction Coefficient (ε) | ~10,000 - 20,000 M⁻¹cm⁻¹ | High (~80,000 M⁻¹cm⁻¹) | The extinction coefficient of thiol-reactive probes is often lower in the quenched state.[1] The value for the fluorescent state is similar to that of BODIPY-FL.[2] |
| Absorption Maximum (λ_abs) | ~500 nm | ~505 nm | A slight red-shift in absorption is often observed upon reaction. |
| Emission Maximum (λ_em) | ~510 nm | ~513 nm | The emission wavelength is characteristic of green-emitting BODIPY dyes. |
Mechanism of Thiol Activation
This compound's fluorescence is controlled by a process known as photoinduced electron transfer (PeT). The maleimide (B117702) group, which is reactive towards thiols, also acts as an electron acceptor, quenching the fluorescence of the BODIPY core. When a thiol attacks the maleimide, the electronic properties of this group are altered, disrupting the PeT process and restoring the bright fluorescence of the BODIPY dye.
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or ethanol) to create a stock solution of known concentration.
-
Prepare dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer.
-
Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_abs).
-
Plot data: Plot absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Protocol:
-
Select a standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
-
Prepare solutions: Prepare a series of dilutions for both the standard and the this compound sample (after reaction with an excess of a thiol like N-acetylcysteine) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.
Protocol for Thiol Detection in Solution
This protocol outlines a general procedure for detecting the presence of thiols using this compound.
-
Reagent preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Prepare the sample containing the putative thiol in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction: Add a small volume of the this compound stock solution to the sample solution to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to proceed.
-
Fluorescence measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ex: 490 nm, em: 520 nm). An increase in fluorescence intensity compared to a control sample without the thiol indicates the presence of thiols.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Protein Labeling: Cysteine residues in proteins can be specifically labeled with this compound, allowing for the visualization and tracking of proteins in cells and tissues.
-
Enzyme Assays: The activity of enzymes that produce or consume thiols can be monitored by observing the change in fluorescence.
-
Drug Screening: High-throughput screening of compound libraries to identify inhibitors or activators of thiol-dependent enzymes.
-
Redox Biology: Studying the role of thiols in cellular redox signaling and oxidative stress.
Conclusion
This compound is a powerful fluorogenic probe for the detection and quantification of thiols. Its high sensitivity and "turn-on" fluorescence mechanism provide a high signal-to-noise ratio, making it suitable for a wide range of applications in biological research and drug development. The experimental protocols provided in this guide offer a framework for the accurate characterization and utilization of this versatile fluorescent tool.
References
An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive fluorescent probes, detailing their reaction mechanisms, common types, quantitative properties, and applications in protein labeling. Detailed experimental protocols and visual diagrams are included to facilitate practical implementation in research and development settings.
Introduction: The Significance of Thiol-Reactive Labeling
Thiol-reactive fluorescent probes are indispensable tools in biochemistry and molecular biology, primarily used for the selective modification of cysteine residues in proteins and peptides.[1] Cysteine is a relatively rare amino acid, with an occurrence frequency in mammalian proteins of about 3.3%, which is less than half that of lysine (B10760008) (7.2%).[2] This lower abundance allows for site-specific labeling, which is crucial for studying protein structure, function, dynamics, and interactions without significantly disrupting the native protein.[1][2] Thiol-reactive dyes are instrumental in a variety of applications, including tracking protein localization, detecting conformational changes, and developing targeted drug delivery systems.[1]
The primary target for these probes is the sulfhydryl (or thiol) group (-SH) of cysteine. These probes typically contain an electrophilic group that covalently bonds to the nucleophilic thiol group. The most common classes of thiol-reactive probes are maleimides and haloacetamides (such as iodoacetamides), which form stable thioether bonds with cysteine residues.[3][4]
Mechanisms of Common Thiol-Reactive Probes
The high selectivity of these probes for cysteine residues is based on the unique reactivity of the thiol group under specific pH conditions. The two most prevalent reaction chemistries are Michael addition for maleimides and nucleophilic substitution for haloacetyl derivatives.
Maleimides: Michael Addition
Maleimides are electrophilic compounds that exhibit high selectivity towards thiols, especially within a pH range of 7-7.5.[5][6] The reaction proceeds via a Michael addition, where the nucleophilic cysteine thiolate anion attacks one of the double-bonded carbons of the maleimide (B117702) ring, forming a stable thioether linkage.[7] Disulfide bonds, which can form between two cysteine residues, are unreactive towards maleimides and must be reduced to free thiols prior to labeling.[5][7]
Caption: Reaction mechanism of a maleimide probe with a protein thiol group.
Iodoacetamides: SN2 Reaction
Iodoacetamides and other haloacetyl derivatives react with thiols via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, the cysteine thiolate anion acts as a nucleophile, attacking the carbon atom adjacent to the iodine atom and displacing it to form a stable thioether bond.[3] This reaction is most efficient at a slightly higher pH of 8.0-8.5.[8] It is important to note that iodoacetamides are less thiol-selective than maleimides and can potentially react with other nucleophilic residues like histidine or methionine, particularly at higher pH and concentrations.[8] Reactions with iodoacetamides should be performed in the dark as they are light-sensitive.[9]
Caption: Reaction mechanism of an iodoacetamide (B48618) probe with a protein thiol group.
Properties of Common Thiol-Reactive Fluorescent Probes
A wide array of fluorescent dyes functionalized with thiol-reactive groups are commercially available. Their spectral properties, such as excitation and emission maxima and quantum yield, are critical for selecting the appropriate probe for a given application. The environmental sensitivity of some probes also makes them useful for studying protein conformational changes.[10]
| Fluorophore Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Notes |
| Alexa Fluor 350 | Maleimide | 346 | 442 | - | Bright, photostable, and pH-insensitive blue fluorescence.[11] |
| Pacific Blue™ | Maleimide | 410 | 455 | 0.78 | Bright blue fluorescence, ideal for violet laser excitation.[12] |
| Bimane | Iodoacetamide/Maleimide | ~375 | ~456 | ~0.1-0.3 | Small fluorophore, less likely to interfere with biomolecule function.[11][12] |
| Coumarin (CPM) | Maleimide | 384 | 467 | - | Emission is environmentally sensitive.[10] |
| ThioGlo™1 | Maleimide | 379 | 513 | - | Rapid reaction with thiols (2-5 minutes).[13] |
| Alexa Fluor 488 | Maleimide | 495 | 519 | 0.92 | Exceptionally bright and photostable green fluorophore.[14] |
| Fluorescein (5-IAF) | Iodoacetamide | 491 | 518 | 0.93 | Widely used, but pH-sensitive and prone to photobleaching.[14] |
| BODIPY FL | Iodoacetamide | 503 | 512 | 0.97 | Bright, photostable, and relatively insensitive to pH and environment.[14] |
| Tetramethylrhodamine (TMR) | Maleimide/Iodoacetamide | 541 | 565 | 0.45 | Bright orange fluorescence.[1] |
| Alexa Fluor 546 | Maleimide | 556 | 573 | 0.79 | Excellent photostability and brightness in the orange spectrum.[14] |
| Alexa Fluor 647 | Maleimide | 650 | 668 | 0.33 | Bright, far-red fluorophore ideal for multicolor imaging and in vivo studies.[14] |
Note: Spectral properties are for the thiol-adduct and can vary depending on the solvent and local environment.
Experimental Protocols for Protein Labeling
Successful protein labeling requires careful optimization of reaction conditions, including pH, temperature, and dye-to-protein ratio. The following sections provide detailed, generalized protocols for labeling with maleimide and iodoacetamide probes.
General Experimental Workflow
The overall process for labeling proteins with thiol-reactive probes involves several key stages: protein preparation (including reduction of disulfide bonds), preparation of the dye solution, the conjugation reaction itself, and finally, purification of the labeled protein conjugate.
Caption: General experimental workflow for protein labeling with thiol-reactive probes.
Protocol 1: Labeling with Maleimide Dyes
This protocol provides a typical procedure for conjugating maleimide-functionalized dyes to proteins.[5][15][16]
Materials:
-
Protein of interest
-
Maleimide-functionalized fluorescent dye
-
Degassed reaction buffer: PBS, Tris, or HEPES, pH 7.0-7.5[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification system: Sephadex G-25 gel filtration column or appropriate ultrafiltration device[8][15]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL (typically 50-100 µM).[5][15]
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be labeled, add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][15] Incubate for 20-30 minutes at room temperature.[5][15] Note: Do not use DTT or β-mercaptoethanol as they contain thiols and will compete with the protein for the dye.
-
Prepare Dye Stock Solution: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in a small volume of anhydrous DMSO or DMF.[16] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.[16]
-
Perform Labeling Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[15][16]
-
Incubate: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[16]
-
Purify the Conjugate: Separate the labeled protein from the unreacted free dye.
-
Gel Filtration: Load the reaction mixture onto a Sephadex G-25 column pre-equilibrated with a suitable buffer (e.g., PBS).[8] The first colored band to elute is the protein-dye conjugate.[8]
-
Ultrafiltration: Use an ultrafiltration vial with a molecular weight cutoff (MWCO) appropriate for your protein to remove the smaller, unreacted dye molecules.[15]
-
-
Determine Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein) can be calculated using absorbance measurements of the purified conjugate at 280 nm (for the protein) and the absorption maximum of the dye.[16]
Protocol 2: Labeling with Iodoacetamide Dyes
This protocol outlines a general procedure for labeling proteins with iodoacetamide dyes, which requires slightly different pH conditions and light protection.[8][9]
Materials:
-
Protein of interest
-
Iodoacetamide-functionalized fluorescent dye
-
Reaction buffer: Phosphate or borate (B1201080) buffer, pH 8.0-8.5
-
Reducing agent (TCEP or DTT) and a method to remove it (e.g., dialysis)
-
Anhydrous DMSO or DMF
-
Quenching reagent: β-mercaptoethanol or glutathione (B108866)
-
Purification system: Gel filtration column or dialysis tubing
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer (pH 8.0-8.5). Ensure the buffer is free of any primary amines or thiol-containing compounds.
-
(Optional) Reduce and Purify: If disulfide reduction is necessary, treat the protein with DTT or TCEP. Crucially, the excess reducing agent must be removed by dialysis or a desalting column before adding the iodoacetamide dye.[8]
-
Prepare Dye Stock Solution: In a light-protected tube, prepare a fresh stock solution of the iodoacetamide dye in anhydrous DMSO or DMF.[17]
-
Perform Labeling Reaction: Add a 5- to 20-fold molar excess of the dye solution to the protein solution. All steps from this point should be performed in the dark or under subdued light to prevent photodegradation of the probe.[9]
-
Incubate: Allow the reaction to proceed for 2 to 12 hours at room temperature or 4°C, protected from light.[8][9] The reaction is typically slower than with maleimides.
-
Quench the Reaction: Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or glutathione to a final concentration of ~20 mM to react with any excess iodoacetamide.[3]
-
Purify the Conjugate: Remove the unreacted dye and quenching agent adducts using gel filtration or extensive dialysis.
-
Determine Degree of Labeling (DOL): Calculate the DOL using absorbance spectroscopy as described in the maleimide protocol.
Applications in Research and Drug Development
Thiol-reactive probes are central to many advanced biological applications, from fundamental research to therapeutic development.
-
Studying Protein Structure and Dynamics: The fluorescence of certain probes is sensitive to the local environment.[10] Changes in fluorescence intensity or emission wavelength can report on protein conformational changes, folding, and unfolding.
-
Fluorescence Resonance Energy Transfer (FRET): By labeling a protein with two different probes (a donor and an acceptor), FRET can be used to measure distances and detect interactions between proteins or within a single protein.[2]
-
Cellular Imaging: Probes can be used to visualize the localization and trafficking of specific proteins within living cells.[1]
-
Drug Discovery and Delivery: In drug development, these probes are used to create antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a linker that often reacts with a thiol group.[1][4] This allows for targeted delivery of the drug to cancer cells.
Caption: Logical workflow for using thiol-reactive probes in a FRET experiment.
Conclusion
Thiol-reactive fluorescent probes are powerful and versatile reagents for the site-specific labeling of proteins. By understanding the underlying reaction chemistries of different probe classes, such as maleimides and iodoacetamides, and by carefully controlling experimental conditions, researchers can effectively conjugate fluorophores to proteins of interest. This enables a vast range of applications, from elucidating fundamental protein biology to designing next-generation therapeutics. The continued development of new probes with improved photophysical properties will further expand the capabilities of this essential biochemical technique.
References
- 1. scbt.com [scbt.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. atto-tec.com [atto-tec.com]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Fluorescence Quenching Mechanism of BODIPY Green 8-P2M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the core fluorescence quenching mechanism of BODIPY Green 8-P2M, a thiol-reactive fluorescent probe. The content herein is curated for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for quantitative and qualitative analyses.
Introduction to this compound
This compound is a specialized derivative of the BODIPY (boron-dipyrromethene) class of fluorophores, known for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability.[1] What sets this compound apart is its functionality as a thiol-reactive probe. In its native state, the fluorescence of the BODIPY core is significantly suppressed. Upon reaction with a thiol-containing molecule, such as the amino acid cysteine or the tripeptide glutathione (B108866), its fluorescence is dramatically restored, making it an excellent tool for detecting and quantifying thiols in biological systems.[][3]
The Core Quenching Mechanism: Donor-Excited Photoinduced Electron Transfer (d-PeT)
The primary mechanism responsible for the fluorescence quenching of this compound is donor-excited photoinduced electron transfer (d-PeT) .[3][4] In this process, the BODIPY fluorophore acts as an electron donor, and a strategically placed maleimide (B117702) group functions as an electron acceptor.
Upon excitation of the BODIPY core with an appropriate wavelength of light, an electron is promoted to an excited state. In the quenched state, this excited electron is transferred from the BODIPY donor to the maleimide acceptor. This non-radiative decay pathway effectively prevents the electron from returning to the ground state via the emission of a photon, thus quenching the fluorescence.[4][]
Quantitative Data
Precise quantitative data for this compound is limited in publicly available literature. However, data from a structurally similar para-maleimide BODIPY probe (p-MB) can provide valuable insights into the expected performance.
| Parameter | Value (for a similar p-MB probe) | Reference |
| Fluorescence Fold Increase (upon reaction with Glutathione) | ~10-fold | [6] |
| Excitation Wavelength (p-MB) | 470 nm | [6] |
| Emission Wavelength (p-MB) | 515 nm | [6] |
| Fluorescence Fold Increase (for an ortho-maleimide BODIPY) | 350-fold | [4] |
Note: The fluorescence enhancement is dependent on the specific thiol and reaction conditions.
Experimental Protocols
The following protocols are adapted from studies on similar thiol-reactive BODIPY probes and provide a general framework for utilizing this compound.[6] Optimization for specific experimental setups is recommended.
General Protocol for Thiol Detection in Solution
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol-containing compounds (e.g., Glutathione, Cysteine)
-
Microplate reader or fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO. Store protected from light and moisture.
-
Thiol Standards: Prepare a series of standard solutions of the thiol of interest in PBS.
-
Reaction: In a microplate, add the thiol standards to individual wells. Add this compound to each well to a final concentration of, for example, 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects and aggregation.
-
Incubation: Incubate the microplate at room temperature for a set period (e.g., 30 minutes), protected from light, to allow the reaction to go to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer with excitation and emission wavelengths appropriate for BODIPY Green (typically around 503 nm and 512 nm, respectively).
-
Data Analysis: Subtract the fluorescence of a blank sample (probe without thiol) from all readings. Plot the fluorescence intensity as a function of thiol concentration to generate a standard curve.
Protocol for Staining Proteins in SDS-PAGE Gels
This compound can be used to detect proteins in SDS-PAGE gels by reacting with the thiol groups of cysteine residues.[][3]
Materials:
-
SDS-PAGE gel with separated proteins
-
Fixing solution (e.g., 40% ethanol, 10% acetic acid)
-
Washing solution (e.g., deionized water)
-
Staining solution: this compound in an appropriate buffer (e.g., 1-10 µM in PBS)
-
Gel imaging system
Procedure:
-
Fixation: After electrophoresis, fix the gel in a fixing solution for at least 1 hour to precipitate the proteins.
-
Washing: Wash the gel thoroughly with deionized water to remove the fixing solution.
-
Staining: Incubate the gel in the this compound staining solution for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Destaining: Briefly wash the gel with deionized water to remove excess unbound probe.
-
Imaging: Visualize the fluorescently labeled protein bands using a gel imaging system equipped with a light source and filter set appropriate for green fluorescence.
Other Potential Quenching Mechanisms
While d-PeT is the primary intended quenching mechanism for this compound, other phenomena can influence the fluorescence of BODIPY dyes and should be considered during experimental design and data interpretation.
-
Aggregation-Caused Quenching (ACQ): At high concentrations in aqueous solutions, BODIPY dyes can form non-fluorescent aggregates.[6] This is an important consideration when preparing working solutions and can be mitigated by using low probe concentrations and minimizing the percentage of organic co-solvents.
-
Collisional Quenching: Collisions between the excited fluorophore and other molecules in the solution can lead to non-radiative energy loss.[]
-
Förster Resonance Energy Transfer (FRET): If other chromophores with overlapping spectra are in close proximity, energy can be transferred non-radiatively from the excited BODIPY donor to an acceptor molecule.
Applications in Drug Development and Research
The ability of this compound to selectively react with and report on the presence of thiols makes it a valuable tool in various research and drug development applications:
-
Monitoring Glutathione Levels: Glutathione is a key antioxidant, and its levels can be indicative of cellular health and oxidative stress. This compound can be used to monitor changes in glutathione concentrations in response to drug treatment or disease states.
-
Enzyme Activity Assays: Enzymes that produce or consume thiols can be assayed using this probe.
-
Protein Labeling and Detection: The reaction with cysteine residues allows for the fluorescent labeling of proteins for visualization and quantification.
-
High-Throughput Screening: The "turn-on" fluorescence response is well-suited for high-throughput screening assays to identify compounds that modulate thiol levels or enzyme activity.
Conclusion
This compound operates on a sophisticated fluorescence quenching mechanism of donor-excited photoinduced electron transfer, which is reversed upon reaction with thiols. This "turn-on" probe provides a high signal-to-background ratio, making it a powerful tool for the sensitive and selective detection of thiols in a variety of biological and biochemical contexts. Understanding the core principles of its function, potential confounding factors like aggregation, and appropriate experimental protocols is crucial for its effective implementation in research and drug development.
References
An In-Depth Technical Guide to BODIPY Green 8-P2M: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a specialized fluorescent probe belonging to the BODIPY (boron-dipyrromethene) class of dyes. These dyes are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability. This compound is specifically designed as a thiol-reactive probe, making it a valuable tool for the detection and quantification of thiol-containing molecules, most notably proteins in complex biological samples. Its mechanism of action, which involves a fluorescence quenching and de-quenching process, provides a high signal-to-noise ratio, enabling the detection of low protein concentrations.[][2] This guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of this compound, complete with experimental protocols and pathway diagrams.
Chemical Structure and Properties
This compound is characterized by the core BODIPY fluorophore, which is functionalized to be reactive towards thiol groups.
Chemical Identity
| Property | Value |
|---|---|
| Chemical Name | Boron, [1-[2-[(3,5-dimethyl-1H-pyrrol-2-yl-κN)(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]phenyl]-1H-pyrrole-2,5-dionato]difluoro-, (T-4)- |
| Synonyms | CellHunt Green 8-P2M, EverFluor Green 8-P2M[3] |
| CAS Number | 929679-22-1[][2][3][4] |
| Molecular Formula | C23H20BF2N3O2[][3][4] |
| Molecular Weight | 419.23 g/mol [][3] |
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Brown to red solid |
| Purity (LCMS) | >99% |
| Storage | Store at 4°C, protected from light and under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] |
Photophysical Properties
| Parameter | Estimated Value (based on BODIPY-FL) |
| Excitation Maximum (λex) | ~505 nm[] |
| Emission Maximum (λem) | ~513 nm[] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹[][6] |
| Quantum Yield (Φ) | High (approaching 1.0)[7][8] |
Mechanism of Action: Thiol-Activated Fluorescence
This compound is a "turn-on" fluorescent probe. In its native state, the fluorescence of the BODIPY core is significantly suppressed or "quenched." This quenching is attributed to a process known as photoinduced electron transfer (d-PeT).[][2] Upon reaction with a thiol group (such as the cysteine residues in proteins), the quenching mechanism is disrupted, leading to a restoration of the bright green fluorescence. This reaction results in an extremely high signal-to-noise ratio, as the background fluorescence is minimal.[][2]
Caption: Thiol-activated fluorescence mechanism of this compound.
Experimental Protocols
Protein Detection in SDS-PAGE Gels
This compound is highly effective for staining proteins in polyacrylamide gels following electrophoresis (SDS-PAGE).[][2] The covalent labeling of cysteine residues provides a sensitive and permanent stain.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Fixing solution (e.g., 40% ethanol, 10% acetic acid)
-
Washing solution (e.g., deionized water)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining buffer (e.g., PBS, pH 7.2-7.5)
-
Destaining solution (optional, e.g., 10% acetic acid)
-
Fluorescence imaging system with appropriate filters for green fluorescence
Protocol:
-
Fixation: After electrophoresis, immerse the gel in a sufficient volume of fixing solution for at least 30 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix. For peptide gels, a longer fixation time may be necessary.
-
Washing: Decant the fixing solution and wash the gel thoroughly with deionized water. Repeat the wash step two to three times for 5-10 minutes each to remove the fixation solution.
-
Staining Solution Preparation: Prepare the staining solution by diluting the this compound stock solution into the staining buffer to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
Staining: Immerse the washed gel in the staining solution and incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
Washing/Destaining: (Optional) Decant the staining solution and wash the gel with deionized water or a mild destaining solution to reduce background fluorescence.
-
Imaging: Visualize the stained gel using a fluorescence imager equipped with an excitation source around 488-505 nm and an emission filter around 513-525 nm.
Caption: Workflow for staining proteins in SDS-PAGE gels with this compound.
Thiol Detection in Solution
The "turn-on" fluorescence of this compound upon reaction with thiols allows for the quantification of free thiols in solution.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing sample
-
Thiol-free control
-
Fluorometer or microplate reader
Protocol:
-
Reaction Setup: In a microplate or cuvette, add the thiol-containing sample and a thiol-free control to the assay buffer.
-
Probe Addition: Add this compound to each well/cuvette to a final concentration that is optimized for the expected thiol concentration range (typically in the low micromolar range).
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for a sufficient time to allow the reaction to go to completion. The reaction time should be optimized based on the specific thiol being measured.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the BODIPY-thiol adduct (e.g., Ex/Em ~505/513 nm).
-
Quantification: The increase in fluorescence intensity is proportional to the concentration of thiols in the sample. A standard curve can be generated using a known concentration of a thiol, such as glutathione (B108866) or cysteine, to quantify the thiol content in the unknown samples.
Synthesis of the BODIPY Core
While the specific synthesis of this compound is proprietary, the general synthesis of the BODIPY core involves a few key steps. Typically, it starts with the condensation of a pyrrole (B145914) derivative with an aldehyde or acid chloride, followed by oxidation and subsequent complexation with a boron source, usually boron trifluoride etherate (BF₃·OEt₂), in the presence of a base.
Caption: Generalized synthetic pathway for the BODIPY core structure.
Conclusion
This compound is a highly sensitive and specific fluorescent probe for the detection of thiols. Its "turn-on" fluorescence mechanism provides a significant advantage in applications requiring a high signal-to-noise ratio, such as the detection of low-abundance proteins in gels. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies. As with any fluorescent probe, optimization of staining concentrations and incubation times for specific applications is recommended to achieve the best results.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound,cas:929679-22-1 - Ruixibiotech [ruixibiotech.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Extinction Coefficient [BODIPY FL] | AAT Bioquest [aatbio.com]
- 7. BODIPY Dye Derivative for Irreversible Fluorescent Labeling of Eukaryotic Cells and Their Simultaneous Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY | AAT Bioquest [aatbio.com]
BODIPY Green 8-P2M: A Technical Guide to Solubility, Storage, and Application
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of BODIPY Green 8-P2M, a thiol-reactive fluorescent probe. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed protocols and key technical data to facilitate its effective use in experimental settings.
Physicochemical Properties
This compound is a fluorescent probe characterized by its borondipyrromethene (BODIPY) core. Its fluorescence is strongly quenched in its native state and is restored upon reaction with thiol groups, making it a valuable tool for detecting and labeling thiol-containing molecules such as proteins.[1][2]
| Property | Value |
| Molecular Formula | C₂₃H₂₀BF₂N₃O₂ |
| Molecular Weight | 419.23 g/mol |
| Appearance | Brown to red solid[] |
| Reactivity | Thiol-reactive |
Solubility
The solubility of this compound is a critical factor for its application in various experimental setups. Due to its hydrophobic nature, it exhibits limited solubility in aqueous solutions and is prone to aggregation.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (119.27 mM)[2][] | Ultrasonic treatment is recommended to aid dissolution.[2][] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly impact solubility.[2][] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | BODIPY dyes, in general, are hydrophobic and can aggregate in aqueous solutions, which may lead to fluorescence quenching. For reactions in aqueous buffers, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium, ensuring the final DMSO concentration is low (e.g., <1%) to minimize effects on the biological system. |
Storage and Handling
Proper storage and handling are essential to maintain the stability and reactivity of this compound.
Solid Form
| Condition | Recommendation |
| Temperature | 4°C[][5] |
| Light | Protect from light[][5] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen)[][5] |
Stock Solutions
| Condition | Recommendation |
| -80°C | Store for up to 6 months.[1][2] |
| -20°C | Store for up to 1 month.[1][2] |
| Light | Protect from light.[1][2] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen).[1][2] |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation and inactivation of the product.[2][5] |
Mechanism of Action: Thiol-Activated Fluorescence
This compound is designed as a "turn-on" fluorescent probe. In its unreacted state, the fluorescence of the BODIPY core is suppressed through a process known as photoinduced electron transfer (d-PeT).[1][2] The maleimide (B117702) group is reactive towards thiol (sulfhydryl) groups found in molecules like the amino acid cysteine. The reaction is most selective for thiols at a pH below 7.5. Upon covalent reaction with a thiol, the d-PeT process is disrupted, leading to a significant increase in fluorescence intensity. This mechanism provides a high signal-to-noise ratio, making it ideal for detecting thiol-containing molecules.[1][2]
Caption: Mechanism of thiol-activated fluorescence of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications and experimental systems.
Protocol for Staining Proteins in SDS-PAGE Gels
This protocol outlines the steps for using this compound to visualize proteins separated by SDS-PAGE.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Electrophoresis: Run the protein samples on an SDS-PAGE gel according to standard procedures.
-
Fixing (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes with gentle agitation. This step helps to precipitate the proteins within the gel matrix.
-
Washing: Rinse the gel thoroughly with deionized water to remove the fixing solution. Wash for 10-15 minutes with gentle agitation, repeating the wash 2-3 times.
-
Staining:
-
Prepare a staining solution by diluting the this compound stock solution in a suitable buffer (e.g., PBS or Tris-buffered saline, pH 7.2-7.5) to a final concentration of 1-10 µM.
-
Immerse the gel in the staining solution and incubate for 30-90 minutes at room temperature with gentle agitation, protected from light.
-
-
Destaining:
-
Remove the staining solution.
-
Wash the gel with a destaining solution (e.g., 10% acetic acid, 20% ethanol) for 15-30 minutes with gentle agitation. This step helps to reduce background fluorescence.
-
Rinse the gel with deionized water.
-
-
Visualization:
-
Image the gel using a fluorescence imaging system equipped with appropriate filters for green fluorescence (excitation ~488 nm, emission ~515 nm).
-
Protocol for Labeling of Proteins in Solution
This protocol provides a general workflow for covalently labeling proteins with this compound.
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.0-7.5). The buffer should be free of extraneous thiols.
-
If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. If using a reducing agent, it must be removed (e.g., by dialysis or a desalting column) before adding the thiol-reactive dye.
-
-
Prepare Dye Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring or rocking.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the BODIPY dye (at its absorption maximum, ~503 nm).
-
-
Storage:
-
Store the labeled protein conjugate under appropriate conditions, typically at 4°C for short-term storage or -20°C or -80°C for long-term storage, protected from light.
-
Caption: Workflow for labeling proteins with this compound.
References
An In-depth Technical Guide to Fluorescent Protein Staining Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques of fluorescent protein staining, a cornerstone of modern molecular and cellular biology. From fundamental labeling strategies to advanced imaging applications, this document serves as a detailed resource for visualizing, tracking, and quantifying proteins in a multitude of experimental contexts.
Core Principles of Fluorescence and Fluorescent Proteins
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Fluorescent proteins (FPs) are genetically encoded proteins that exhibit this property, making them invaluable tools for labeling and visualizing proteins and other cellular components in living and fixed cells.[1] The process begins with the absorption of a photon by the FP's chromophore, an event that excites an electron to a higher energy state. This excited state is short-lived, and as the electron returns to its ground state, it releases energy in the form of a photon of light at a longer wavelength (lower energy). This difference between the peak excitation and emission wavelengths is known as the Stokes shift.
The discovery of Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria revolutionized biological imaging.[1] Since then, a vast palette of FPs has been developed through mutagenesis, spanning the visible spectrum from blue to far-red, each with unique spectral properties.[1][2][3]
Key Labeling Strategies
There are two primary strategies for labeling proteins with fluorescent molecules: the expression of fluorescent protein fusion tags and the use of immunofluorescence with fluorophore-conjugated antibodies.
Fluorescent Protein Fusion Tags
This technique involves genetically fusing the coding sequence of a fluorescent protein to the gene of the protein of interest.[4] This creates a chimeric protein that, when expressed in cells, carries its own fluorescent label.[4]
Advantages:
-
Live-cell imaging: Enables the study of protein dynamics, including localization, trafficking, and interactions in real-time within living cells.[4]
-
Specificity: The tag is genetically encoded, ensuring that only the protein of interest is labeled.
-
Versatility: A wide array of FPs with different colors and properties are available, allowing for multicolor imaging and sophisticated applications like Förster Resonance Energy Transfer (FRET).[5]
Considerations:
-
Functional Disruption: The addition of a relatively large FP tag (~27 kDa) can potentially interfere with the normal function, localization, or stability of the target protein.[6]
-
Linker Design: The choice of the amino acid linker between the FP and the target protein is crucial for proper folding and function of both moieties.[4]
-
Expression Levels: Overexpression of the fusion protein can lead to artifacts; it's often desirable to express the fusion protein at levels comparable to the endogenous protein.[6]
Immunofluorescence (IF)
Immunofluorescence is a powerful technique that utilizes antibodies to detect a specific target protein within a cell or tissue. The antibodies are either directly conjugated to a fluorophore (direct IF) or are detected by a secondary antibody that is conjugated to a fluorophore (indirect IF).
In direct IF, a primary antibody that is specific to the target protein is chemically linked to a fluorophore.[7] This labeled antibody binds directly to the antigen of interest.
Advantages:
-
Simplicity and Speed: Involves a single antibody incubation step, making the protocol shorter and less complex.[7][8]
-
Reduced Non-specific Binding: Fewer antibody incubation steps can lead to lower background signal.[7][8]
Disadvantages:
-
Lower Signal Intensity: No signal amplification is inherent in the method, which can be a limitation for detecting low-abundance proteins.[8][9]
-
Cost and Inflexibility: Each primary antibody for each target needs to be individually conjugated to a fluorophore, which can be expensive and limits the choice of fluorophores.[8][10]
Indirect IF employs a two-step process. First, an unlabeled primary antibody binds to the target protein. Then, a fluorophore-conjugated secondary antibody, which is directed against the host species of the primary antibody, is used to detect the primary antibody.[9]
Advantages:
-
Signal Amplification: Multiple secondary antibodies can bind to a single primary antibody, significantly amplifying the fluorescent signal.[8][9] This makes it more sensitive for detecting proteins with low expression levels.[10]
-
Flexibility and Cost-Effectiveness: A variety of labeled secondary antibodies are commercially available, allowing for flexibility in choosing the fluorophore and for use with different primary antibodies from the same host species.[8][9]
Disadvantages:
-
Increased Complexity and Time: The additional incubation and wash steps make the protocol longer.[10]
-
Potential for Cross-Reactivity: The secondary antibody might non-specifically bind to other components in the sample, potentially increasing background noise.[9][10]
Quantitative Properties of Common Fluorescent Proteins
The selection of an appropriate fluorescent protein is critical for the success of an experiment. Key photophysical properties to consider include the excitation and emission maxima, quantum yield (the efficiency of photon emission after absorption), molar extinction coefficient (the efficiency of light absorption), brightness (a product of quantum yield and extinction coefficient), and photostability (resistance to photobleaching).[11][12][13]
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Relative Brightness (% of EGFP) | Oligomeric State |
| Blue FPs | ||||||
| EBFP2 | 383 | 448 | 0.56 | 32,000 | 53 | Monomer |
| Azurite | 384 | 450 | 0.55 | 26,200 | 43 | Monomer |
| mTagBFP | 399 | 456 | 0.63 | 52,000 | 98 | Monomer |
| Cyan FPs | ||||||
| ECFP | 439 | 476 | 0.40 | 32,500 | 39 | Monomer |
| mCerulean3 | 433 | 475 | 0.87 | 43,000 | 112 | Monomer |
| mTurquoise2 | 434 | 474 | 0.93 | 45,000 | 125 | Monomer |
| Green FPs | ||||||
| EGFP | 484 | 507 | 0.60 | 56,000 | 100 | Monomer |
| Emerald | 487 | 509 | 0.68 | 57,500 | 117 | Monomer |
| mClover3 | 506 | 518 | 0.76 | 111,000 | 251 | Monomer |
| Yellow FPs | ||||||
| EYFP | 514 | 527 | 0.61 | 83,400 | 152 | Monomer |
| mVenus | 515 | 528 | 0.57 | 92,200 | 157 | Monomer |
| mCitrine | 516 | 529 | 0.76 | 77,000 | 175 | Monomer |
| Orange/Red FPs | ||||||
| mOrange2 | 548 | 562 | 0.69 | 71,000 | 146 | Monomer |
| mCherry | 587 | 610 | 0.22 | 72,000 | 47 | Monomer |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 284 | Tandem Dimer |
| mRuby2 | 559 | 600 | 0.35 | 113,000 | 118 | Monomer |
| Far-Red FPs | ||||||
| mPlum | 590 | 649 | 0.10 | 41,000 | 12 | Monomer |
| mKate2 | 588 | 633 | 0.40 | 62,500 | 74 | Monomer |
| iRFP670 | 647 | 670 | 0.08 | 90,000 | 21 | Monomer |
Note: Some older FPs like EGFP, ECFP, and EYFP have a weak tendency to dimerize, which has been addressed in newer monomeric variants.
Experimental Protocols
Indirect Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for indirect immunofluorescence. Optimization of antibody concentrations, incubation times, and buffer compositions is recommended for specific targets and cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin or Normal Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-Conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Preparation: Grow cells on sterile coverslips in a culture dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[14]
-
Fixation: Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
Washing: Aspirate the fixative and wash the cells twice with PBS for 5 minutes each.[14]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[14]
-
Washing: Aspirate the permeabilization buffer and wash the cells twice with PBS for 5 minutes each.[14]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking solution from the coverslips and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Creation and Expression of Fluorescent Protein Fusions
This protocol outlines the general steps for creating a fluorescent protein fusion construct for expression in mammalian cells.
Materials:
-
Expression vector containing a multiple cloning site (MCS) and a promoter suitable for mammalian cells (e.g., CMV).
-
cDNA of the gene of interest.
-
Fluorescent protein coding sequence.
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli for cloning.
-
Plasmid purification kit.
-
Mammalian cell line and transfection reagents.
Procedure:
-
Vector and Insert Preparation:
-
Amplify the coding sequence of the protein of interest and the fluorescent protein using PCR with primers that add appropriate restriction sites for cloning into the expression vector. Ensure the fusion is in-frame.
-
Digest the expression vector and the PCR products with the chosen restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation: Ligate the digested insert (gene of interest and fluorescent protein) into the prepared expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Screening and Sequencing: Select bacterial colonies, purify the plasmid DNA, and verify the correct insertion and sequence of the fusion construct by restriction digest and DNA sequencing.
-
Transfection into Mammalian Cells:
-
Culture the desired mammalian cells to an appropriate confluency.
-
Transfect the cells with the purified fusion protein plasmid using a suitable transfection method (e.g., lipid-based reagents, electroporation).
-
-
Expression and Analysis:
-
Allow 24-48 hours for the expression of the fusion protein.
-
Analyze the expression and subcellular localization of the fluorescently tagged protein using fluorescence microscopy.
-
Validate the function of the fusion protein to ensure the tag has not disrupted its normal activity.
-
Advanced Applications and Visualizations
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities.[15] It is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nanometers).[16][17]
The three key conditions for FRET to occur are:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.[17]
-
Proximity: The donor and acceptor molecules must be within a very short distance of each other.[16][17]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[17]
When FRET occurs, excitation of the donor fluorophore leads to the emission of light from the acceptor fluorophore, even though the acceptor is not directly excited. This can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.
Experimental and Logical Workflows
Visualizing the steps involved in experimental protocols and decision-making processes can greatly enhance understanding and execution.
References
- 1. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 2. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fluorescent Protein Color Palette [evidentscientific.com]
- 4. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent protein quick guide [takarabio.com]
- 6. Constructing and expressing fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Choosing a Fluorescent Protein – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 13. Fluorescent Proteins: A Cell Biologist's User Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. A Guide to Choosing Fluorescent Protein Combinations for Flow Cytometric Analysis Based on Spectral Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 17. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
In-Depth Technical Guide to BODIPY Green 8-P2M (CAS: 929679-22-1)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
BODIPY Green 8-P2M, with the Chemical Abstracts Service (CAS) number 929679-22-1, is a specialized fluorescent probe designed for the detection of thiol-containing molecules. Its chemical name is Boron, [1-[2-[(3,5-dimethyl-1H-pyrrol-2-yl-κN)(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]phenyl]-1H-pyrrole-2,5-dionato]difluoro-, (T-4)-.[1] This compound belongs to the BODIPY class of dyes, which are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.
A key feature of this compound is its functionality as a "pro-fluorescent" probe. In its native state, the fluorescence of the BODIPY core is significantly quenched through a process known as photoinduced electron transfer (PeT).[2] Upon reaction with a thiol group (present in molecules like the amino acid cysteine), this quenching mechanism is disrupted, leading to a substantial increase in fluorescence intensity. This "turn-on" characteristic provides a high signal-to-noise ratio, making it particularly useful for detecting low concentrations of proteins and other thiol-containing biomolecules.[2][]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 929679-22-1 | [1] |
| Molecular Formula | C23H20BF2N3O2 | [1] |
| Molecular Weight | 419.23 g/mol | [1] |
| Appearance | Brown to red solid | [1] |
Photophysical Properties
| Property | Estimated Value | Reference (BODIPY FL) |
| Excitation Maximum (λex) | ~505 nm | [] |
| Emission Maximum (λem) | ~513 nm | [] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [] |
| Quantum Yield (Φ) | High (approaching 1.0 in some cases) | [4] |
Mechanism of Action: Thiol-Activated Fluorescence
The core principle behind the functionality of this compound is a thiol-mediated restoration of fluorescence. The maleimide (B117702) group incorporated into its structure is highly reactive towards thiol groups.
References
Methodological & Application
Application Notes: BODIPY Green 8-P2M for Sensitive In-Gel Protein Detection
Introduction
BODIPY Green 8-P2M is a thiol-reactive fluorescent probe designed for the sensitive detection of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The dye is based on the BODIPY fluorophore, known for its sharp emission spectra and high quantum yield. A key feature of this compound is its "pro-fluorogenic" nature; its fluorescence is significantly quenched until it reacts with thiol groups present in cysteine residues of proteins. This property leads to a high signal-to-noise ratio, enabling the detection of low-abundance proteins.[1][2][]
Principle of Detection
The detection mechanism relies on a thiol-mediated restoration of fluorescence. Initially, the this compound molecule exists in a quenched state due to a photoinduced electron transfer (d-PeT) process. Upon reaction with the thiol groups of cysteine residues in proteins, this quenching mechanism is disrupted, leading to a significant increase in fluorescence emission. This covalent labeling of proteins allows for their visualization within the polyacrylamide gel matrix.
Quantitative Data Summary
Due to the limited availability of specific quantitative performance data for this compound in peer-reviewed literature or manufacturer's application notes, the following table presents hypothetical yet realistic performance characteristics based on similar fluorescent protein stains. This data is intended for illustrative purposes to guide expectation and experimental design.
| Parameter | This compound (Illustrative) | Coomassie Brilliant Blue R-250 | Silver Staining |
| Limit of Detection (LOD) | ~1 - 5 ng | ~30 - 100 ng | ~0.1 - 1 ng |
| Linear Dynamic Range | ~2 - 3 orders of magnitude | ~1 - 2 orders of magnitude | ~1 - 2 orders of magnitude |
| Time to Result (Staining & Destaining) | ~1.5 - 2 hours | ~2 hours to overnight | ~1.5 - 3 hours |
| Compatibility with Mass Spectrometry | Generally compatible | Compatible | Often requires special protocols |
| Reversibility of Staining | Irreversible (covalent) | Reversible | Generally irreversible |
Experimental Protocols
The following is a generalized protocol for the use of this compound in SDS-PAGE protein staining, based on standard procedures for fluorescent dyes and the known reactivity of thiol-reactive probes. Optimization may be required for specific applications and gel types.
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fixing solution: 50% methanol, 10% acetic acid in deionized water
-
Washing solution: Deionized water
-
Staining buffer: A neutral pH buffer such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-7.5.
-
Reducing agent (optional, for pre-treatment of samples): dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)
-
SDS-PAGE gel with separated proteins
-
Staining trays
-
Fluorescent gel imaging system with appropriate excitation and emission filters for green fluorescence (e.g., ~488 nm excitation, ~520 nm emission).
Protocol
-
Gel Fixation: Following electrophoresis, place the gel in a staining tray with a sufficient volume of fixing solution to fully immerse the gel. Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this washing step two more times to remove residual acid and methanol.
-
Preparation of Staining Solution: Prepare the this compound staining solution by diluting the stock solution into the staining buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point for optimization. Prepare a sufficient volume to fully submerge the gel.
-
Staining: Decant the final wash water and add the staining solution to the gel. Incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Destaining/Washing: Discard the staining solution and wash the gel with deionized water for 10-15 minutes to remove excess unbound dye. A brief wash with the fixing solution followed by water washes may further reduce background fluorescence.
-
Imaging: Image the stained gel using a fluorescent gel imager equipped with a light source and filters appropriate for green fluorescence (e.g., excitation at ~488 nm and emission at ~520 nm).
Visualizations
Signaling Pathway of this compound Staining
Caption: Reaction mechanism of this compound with protein thiols.
Experimental Workflow for SDS-PAGE Protein Staining
Caption: Workflow for SDS-PAGE protein detection with this compound.
References
Application Notes and Protocols for Protein Quantification in Gels using BODIPY Green 8-P2M
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a highly sensitive, thiol-reactive fluorescent probe designed for the detection and quantification of proteins in polyacrylamide gels. This novel dye operates on a "turn-on" fluorescence mechanism. Initially, the fluorescence of this compound is strongly quenched. Upon reaction with the thiol groups of cysteine residues in proteins, the quenching is relieved, leading to a significant increase in fluorescence. This property provides an exceptionally high signal-to-noise ratio, enabling the detection of extremely low concentrations of proteins following SDS-PAGE.[][2][3][4][5] Its high sensitivity and specificity for thiol groups make it a valuable tool for accurate protein quantification in various research and drug development applications.
Principle of Detection
The mechanism of action of this compound is based on its specific reactivity with thiol groups present in the cysteine residues of proteins. The dye in its native state is in a quenched form. The binding of the dye to protein thiols results in the restoration of its fluorescence, a process that allows for the direct correlation of fluorescence intensity with the amount of protein present in a gel band. This thiol-reactive nature provides a high degree of specificity for protein labeling.
Signaling Pathway: Thiol-Reactive Labeling
The core of this compound's utility lies in its specific chemical reaction with cysteine residues. The following diagram illustrates this process.
Caption: Thiol-reactive mechanism of this compound.
Experimental Protocols
Materials Required
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Polyacrylamide gel with separated proteins
-
Fixing solution: 50% methanol, 10% acetic acid in deionized water
-
Staining buffer: A suitable buffer such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-7.5
-
Destaining solution (optional): 20% methanol, 7% acetic acid in deionized water
-
Fluorescence imaging system with appropriate excitation and emission filters (Excitation: ~505 nm, Emission: ~513 nm)[]
Staining Protocol
-
Gel Fixation: Following electrophoresis, place the polyacrylamide gel in the fixing solution. Gently agitate for 30 minutes at room temperature. This step is crucial to precipitate the proteins within the gel matrix and remove interfering substances.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this washing step two more times to ensure complete removal of the fixative.
-
Preparation of Staining Solution: Prepare the this compound staining solution by diluting the stock solution in the staining buffer. A final concentration in the low micromolar range is recommended, which should be optimized based on the protein abundance and gel thickness.
-
Staining: Immerse the washed gel in the staining solution. Incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Destaining (Optional): For reducing background fluorescence, a brief destaining step can be performed. Place the gel in the destaining solution for 5-10 minutes. This step should be optimized to achieve the best signal-to-noise ratio without significantly reducing the protein signal.
-
Washing: Wash the gel with deionized water for 5 minutes to remove excess destaining solution.
-
Imaging: Image the gel using a fluorescence imager equipped with filters appropriate for BODIPY Green fluorescence (Excitation: ~505 nm, Emission: ~513 nm).[]
Experimental Workflow
The following diagram outlines the key steps in the protein quantification workflow using this compound.
Caption: Step-by-step workflow for protein quantification.
Data Presentation
| Feature | Typical Performance of Fluorescent Gel Stains |
| Limit of Detection (LOD) | 0.25 - 1 ng of protein per band |
| Linear Dynamic Range | 3 - 4 orders of magnitude |
| Excitation Wavelength (nm) | ~488 - 532 |
| Emission Wavelength (nm) | ~510 - 580 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete removal of fixative or excess stain. | Increase the duration and number of washing steps. Optimize the optional destaining step. |
| Weak Signal | Insufficient staining time or low dye concentration. Protein degradation. | Increase incubation time with the staining solution. Optimize the dye concentration. Ensure proper sample handling to prevent protein degradation. |
| No Signal | Incorrect filter set on the imager. Dye degradation. | Ensure the use of appropriate excitation and emission filters for BODIPY Green. Use a fresh dilution of the dye for each experiment. |
| Inconsistent Staining | Uneven agitation during staining. | Ensure consistent and gentle agitation of the gel throughout the staining and washing steps. |
Conclusion
This compound offers a highly sensitive and specific method for the quantification of proteins in polyacrylamide gels. Its thiol-reactive, turn-on fluorescence mechanism minimizes background and maximizes the signal-to-noise ratio, making it an excellent choice for detecting low-abundance proteins. By following the detailed protocols and optimizing the procedure for specific experimental needs, researchers can achieve accurate and reproducible protein quantification, aiding in various fields from basic research to drug development.
References
Application Notes: High-Sensitivity Detection of Low-Abundance Proteins Using BODIPY Green 8-P2M
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection and quantification of low-abundance proteins are critical in many areas of biological research, from the discovery of disease biomarkers to the elucidation of complex cellular signaling pathways. Traditional protein staining methods often lack the sensitivity or dynamic range to detect these crucial proteins. BODIPY® Green 8-P2M is a novel, thiol-reactive fluorescent probe designed to overcome these limitations. Its unique fluorogenic mechanism provides an exceptionally high signal-to-noise ratio, enabling the detection of minute amounts of protein in polyacrylamide gels.[1][2][3]
BODIPY dyes are characterized by their high photostability, high fluorescence quantum yields, and narrow, symmetric emission peaks, which minimize spectral crosstalk.[4][5] BODIPY Green 8-P2M is specifically engineered for high-contrast protein detection. In its unbound state, the dye's fluorescence is strongly quenched through a photoinduced electron transfer (d-PeT) mechanism.[1][2] Upon covalent reaction with the thiol groups of cysteine residues on proteins, this quenching is relieved, resulting in a bright, green-fluorescent signal proportional to the amount of protein. This "turn-on" mechanism is ideal for detecting extremely low concentrations of protein following SDS-PAGE.[1][2][6]
Key Advantages of this compound:
-
Exceptional Sensitivity: Specifically designed for the detection of low-abundance proteins.
-
High Signal-to-Noise Ratio: Fluorogenic mechanism ensures minimal background fluorescence.
-
Thiol-Reactive: Covalently labels cysteine residues, offering specificity.[6]
-
Photostability: BODIPY core structure provides resistance to photobleaching, allowing for robust imaging.[7][]
-
Mass Spectrometry Compatibility: Cysteine labeling is less likely to interfere with subsequent mass spectrometry analysis compared to lysine-reactive dyes.
Principle of Detection
The functionality of this compound is based on a "pro-fluorophore" concept. The dye contains a maleimide (B117702) group that is highly reactive towards the thiol side chains of cysteine residues.
-
Quenched State: In solution, the dye exists in a non-fluorescent or "quenched" state.
-
Reaction with Thiols: When the dye reacts with a protein's cysteine residues within the gel matrix, a stable thioether bond is formed.
-
Fluorescence Activation: This covalent binding event disrupts the intramolecular quenching process, causing the BODIPY fluorophore to emit a strong green fluorescent signal upon excitation.
This mechanism ensures that fluorescence is only generated where the dye has bound to a protein, dramatically reducing background noise and increasing detection sensitivity.
Application: Detection of Low-Abundance Proteins in the ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a cornerstone of cell signaling, regulating processes like proliferation, differentiation, and survival.[9] While core components like ERK and MEK are relatively abundant, the pathway's regulation is finely tuned by low-abundance proteins such as specific phosphatases (e.g., DUSPs), scaffold proteins, and adaptor proteins (e.g., GAB1, SOS).[1][5] Detecting and quantifying these regulatory proteins is essential for understanding the pathway's dynamics in health and disease.
This compound is an ideal tool for studying such pathways. For instance, after treating cells with a growth factor like EGF to activate the ERK pathway, researchers can separate cell lysates via 2D-PAGE, stain with this compound, and visualize changes in the expression or post-translational modification of these low-abundance regulators, which might be undetectable with conventional stains.
Quantitative Data Comparison
While specific quantitative data for this compound is not widely published, its performance can be contextualized by comparing it to established protein staining methods. The high signal-to-noise ratio of its fluorogenic mechanism suggests a limit of detection and dynamic range competitive with or exceeding other high-sensitivity fluorescent dyes.
| Feature | This compound (Expected) | SYPRO Ruby | Colloidal Coomassie Blue |
| Principle | Covalent, Thiol-Reactive, Fluorogenic | Non-covalent, Fluorescent | Non-covalent, Colorimetric |
| Limit of Detection | Sub-nanogram | ~0.25 - 1 ng[10] | ~4 ng[11] |
| Linear Dynamic Range | Expected to be >3 orders of magnitude | ~3 orders of magnitude[10] | ~1-2 orders of magnitude |
| Mass Spec. Comp. | High (Thiol chemistry is generally compatible) | High[12] | High[11] |
| Workflow Time | ~1-2 hours | ~3 hours to overnight | ~3 hours to overnight |
| Imaging | Blue-light or UV transilluminator (Green Emission) | UV or laser-based scanner (Red Emission) | White-light scanner or documentation system |
Experimental Protocols
Proposed Protocol for 1D SDS-PAGE Gel Staining
This protocol is a proposed guideline based on general principles of fluorescent gel staining. Optimization may be required for specific applications.
Reagents Required:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Washing Solution: 10% ethanol, 7% acetic acid in deionized water
-
Staining Buffer: 5% acetic acid in deionized water
-
Deionized water
Workflow Diagram:
References
- 1. Conservation of protein abundance patterns reveals the regulatory architecture of the EGFR-MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound,cas:929679-22-1 - Ruixibiotech [ruixibiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. A statistical comparison of silver and SYPRO Ruby staining for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Labeling Cysteine Residues with BODIPY Green 8-P2M
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a thiol-reactive fluorescent probe designed for the specific labeling of cysteine residues in proteins and other biomolecules. This dye features a BODIPY (boron-dipyrromethene) core, known for its high fluorescence quantum yield, sharp emission spectra, and good photostability. A key feature of this compound is its "turn-on" fluorescence mechanism; the dye is weakly fluorescent until it reacts with a thiol group, which significantly increases its fluorescence intensity, leading to a high signal-to-noise ratio.[][2][3] The reactive moiety is a maleimide (B117702) group, which forms a stable thioether bond with the sulfhydryl group of cysteine residues under mild conditions.[4][5] This protocol provides a detailed procedure for the efficient and specific labeling of proteins with this compound.
Spectroscopic Properties
The spectroscopic properties of BODIPY dyes are crucial for experimental design. While the exact excitation and emission maxima for this compound are not explicitly stated in the provided search results, BODIPY FL, a spectrally similar dye, has an absorbance maximum at 505 nm and an emission maximum at 513 nm.[] It is recommended to determine the specific spectral characteristics of the this compound conjugate for accurate fluorescence measurements.
| Property | Value |
| Molecular Formula | C23H20BF2N3O2 |
| Molecular Weight | 419.23 g/mol |
| CAS Number | 929679-22-1 |
| Reactive Group | Maleimide |
| Target Residue | Cysteine (thiol group) |
Experimental Workflow
The overall workflow for labeling cysteine residues with this compound involves several key steps: protein preparation, reduction of disulfide bonds, reaction with the dye, and purification of the labeled protein.
Caption: Experimental workflow for cysteine labeling.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials and Reagents
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure
-
Protein Preparation:
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
To ensure that cysteine residues are available for labeling, it is recommended to reduce any existing disulfide bonds.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[6] TCEP is a thiol-free reducing agent and does not need to be removed before the addition of maleimide-reactive dyes.[5]
-
Incubate the mixture for 20-30 minutes at room temperature.[6]
-
-
Dye Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[6] The optimal ratio should be determined empirically for each protein. For saturation labeling, a 50- to 100-fold excess of the dye over the cysteine concentration may be required.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6] The reaction is typically complete within 30 minutes at optimal pH.[7]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer.[4]
-
Collect the protein-containing fractions, which can be identified by their color and/or by monitoring the absorbance at 280 nm.
-
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for the labeling reaction. These parameters should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction pH | 7.0 - 7.5 | Maleimide reactivity is optimal in this range, minimizing off-target reactions.[7] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | A starting point for optimization. Saturation may require up to 100:1 dye to cysteine ratio.[6][7] |
| TCEP:Protein Molar Ratio | 10:1 - 100:1 | Ensures complete reduction of disulfide bonds.[6] |
| Incubation Time | 30 min - 2 hours (RT) or overnight (4°C) | Longer incubation times may increase labeling but also the risk of non-specific reactions.[6][7] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can reduce protein degradation. |
Analysis of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Caption: Logic for calculating the degree of labeling.
The concentration of the protein and the dye can be calculated using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
The success of the labeling can also be confirmed by SDS-PAGE, where the labeled protein will appear as a fluorescent band when visualized with a suitable fluorescence imager.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time for reduction. |
| Re-oxidation of thiols. | Degas the buffer and perform the labeling reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is not significantly above 7.5. Prepare the dye stock solution immediately before use. | |
| Non-specific Labeling | Reaction with other nucleophilic residues. | Perform the labeling reaction at a pH closer to 7.0. Reduce the dye-to-protein molar ratio or the incubation time. |
| Precipitation of Protein | High concentration of organic solvent from the dye stock. | Add the dye stock solution slowly to the protein solution while vortexing. Ensure the final concentration of DMSO/DMF is low. |
| The dye affects protein solubility. | Screen different buffers or add solubilizing agents. |
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: BODIPY Green 8-P2M for Detecting Protein Cysteine Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a thiol-reactive fluorescent probe designed for the detection of cysteine residues in proteins. This probe features the BODIPY fluorophore, known for its sharp emission spectra, high quantum yield, and photostability. The fluorescence of this compound is initially quenched. Upon reaction with a thiol group, such as the side chain of a cysteine residue, this quenching is relieved, resulting in a significant increase in fluorescence intensity and providing a high signal-to-noise ratio.[][2] This "turn-on" mechanism makes it a potentially valuable tool for studying protein cysteine modifications, which are critical in various cellular processes, including redox signaling, enzyme catalysis, and protein structure regulation.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in detecting protein cysteine modifications in both in-solution and cellular contexts.
Data Presentation
Quantitative Data Summary
While specific quantitative data for the kinetic and selective reactivity of this compound is not extensively available in peer-reviewed literature, the following table summarizes its known properties. This table is intended to be a reference, and users are encouraged to perform their own characterizations for specific applications.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₀BF₂N₃O₂ | [3] |
| Molecular Weight | 419.23 g/mol | [3] |
| Appearance | Brown to red solid | [3] |
| Purity (LCMS) | >99% | [3] |
| Reactivity | Thiol-reactive | [][2][4] |
| Mechanism | Fluorescence is restored after reaction with a thiol. | [][2] |
| Selectivity | Relatively selective for thiol groups at pH below 7.5. | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Cysteine modifications can play a crucial role in regulating signaling pathways. For instance, the oxidation of a critical cysteine residue on a kinase or phosphatase can alter its activity, thereby modulating downstream signaling events. The following diagram illustrates a hypothetical signaling pathway where a protein's function is altered by a cysteine modification, which could be detected using a probe like this compound.
References
Application Notes and Protocols for BODIPY Green 8-P2M in 2D Gel Electrophoresis Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a novel, high-sensitivity fluorescent probe designed for the detection of proteins in electrophoretic gels. As a thiol-reactive dye, it specifically labels cysteine residues, offering a targeted approach to protein staining. Its unique mechanism, based on d-PeT (photo-induced electron transfer) quenching, results in an extremely high signal-to-noise ratio, as the dye is virtually non-fluorescent until it reacts with a thiol group.[1][2][] This property makes this compound particularly well-suited for detecting low-abundance proteins in complex mixtures separated by two-dimensional (2D) gel electrophoresis.
These application notes provide a comprehensive overview, comparative performance data, and detailed protocols for the use of this compound in 2D gel electrophoresis.
Principle of Detection
The functionality of this compound is based on a "pro-fluorophore" concept. The dye molecule contains a maleimide (B117702) group, which is highly reactive towards thiol groups found in the amino acid cysteine. In its unreacted state, the fluorescence of the BODIPY core is quenched by a d-PeT process. Upon reaction with a protein's cysteine residue, the quenching mechanism is disrupted, leading to a significant increase in fluorescence emission. This "turn-on" mechanism ensures minimal background staining and a high signal-to-noise ratio, enabling the detection of very low quantities of protein.
Performance Characteristics
This compound is engineered for high sensitivity and a broad dynamic range. While specific quantitative data for this particular dye is not extensively published, its performance can be contextualized by comparing it with other common fluorescent and colorimetric stains used in 2D gel electrophoresis.
Table 1: Comparison of 2D Gel Staining Methods
| Feature | This compound | SYPRO Ruby | Silver Staining | Coomassie Blue |
| Staining Type | Covalent (Thiol) | Non-covalent | Non-covalent | Non-covalent |
| Sensitivity (LOD) | High (reported for pg-ng range) | ~0.25 - 1 ng | ~0.25 ng | ~8 ng |
| Linear Dynamic Range | Expected to be wide | >1000-fold | Narrow (~10-fold) | ~20-fold |
| Mass Spec. Compatibility | Yes | Yes | Yes (with destaining) | Yes |
| Protocol Time | ~2-3 hours | ~3 hours to overnight | ~1.5 - 2 hours | ~1 hour to overnight |
| Inter-protein Variability | Dependent on cysteine content | Low | Moderate | High |
| Reversibility | No | Yes | No | Yes |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific experimental conditions and gel types.
A. Stock Solution Preparation
-
Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening.
-
Stock Solution : Prepare a 1 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, add 1 mL of DMSO to 0.42 mg of the reagent.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light and moisture. The solution is stable for at least one month when stored properly.[1]
B. Post-Staining Protocol for 2D Gels
This protocol is adapted from general methods for post-electrophoresis fluorescent staining.
-
Fixation : After completion of the second dimension, place the gel in a clean container with a sufficient volume of fixing solution (e.g., 40% ethanol, 10% acetic acid). Incubate for at least 1 hour with gentle agitation. This step removes SDS and other interfering substances.
-
Washing : Discard the fixing solution and wash the gel twice with deionized water for 15 minutes each to remove the acid.
-
Staining Solution Preparation : Prepare the staining solution by diluting the 1 mM this compound stock solution into a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). A final concentration in the range of 1-5 µM is recommended as a starting point.
-
Staining : Incubate the gel in the staining solution for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Destaining/Washing : Remove the staining solution and wash the gel with a destaining solution (e.g., 40% ethanol, 10% acetic acid) for 30-60 minutes to reduce background fluorescence.
-
Imaging : The gel can be imaged using a laser-based scanner or a CCD camera-based system. Use an excitation source around 488-505 nm and an emission filter around 513-525 nm.
C. Pre-Staining (Pre-Labeling) Protocol
Pre-labeling of the protein sample before isoelectric focusing can also be performed and is common in differential gel electrophoresis (DIGE) studies.
References
Application Notes and Protocols for In-Gel Protein Detection Using BODIPY Green 8-P2M
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY Green 8-P2M is a highly sensitive, thiol-reactive fluorescent probe designed for the detection of proteins in polyacrylamide gels following electrophoresis (SDS-PAGE). Its mechanism relies on a fluorescence resonance energy transfer (FRET)-based quenching that is relieved upon covalent reaction with thiol groups present in cysteine residues of proteins. This results in a significant increase in fluorescence, enabling the detection of low-abundance proteins with a high signal-to-noise ratio.[1][2] These application notes provide a detailed protocol for the use of this compound for in-gel protein detection and a comparison with other common fluorescent protein stains.
Principle of Detection
This compound in its free state is non-fluorescent due to an intramolecular quenching mechanism. Upon reaction with the thiol group (-SH) of cysteine residues in proteins, a stable thioether bond is formed. This covalent modification disrupts the quenching process, leading to a dramatic increase in fluorescence emission upon excitation with an appropriate light source. This "turn-on" fluorescence provides high sensitivity and low background for protein band visualization.
Data Presentation
Table 1: Performance Characteristics of Fluorescent Protein Gel Stains
| Feature | This compound (Estimated) | SYPRO Ruby | Flamingo | Oriole |
| Limit of Detection (LOD) | ~0.5 - 4 ng[3] | 0.25 - 1 ng[4][5][6] | 0.25 - 0.5 ng[7][8] | ~1 ng |
| Linear Dynamic Range (LDR) | > 2 orders of magnitude | > 3 orders of magnitude[1][5][6] | ~3 orders of magnitude[7][8] | > 3 orders of magnitude |
| Staining Time | 60 - 90 minutes | 90 minutes to overnight[5][6] | ~5 hours[7] | 90 minutes[9] |
| Excitation Maxima (nm) | ~503 | ~280, 450[10] | 512[11] | 270[12][13] |
| Emission Maxima (nm) | ~512 | ~610[10] | 535[11] | 604[12][13] |
| Chemistry | Covalent (thiol-reactive) | Non-covalent (intercalating) | Non-covalent | Non-covalent |
| Mass Spectrometry Compatibility | Yes | Yes[1] | Yes[2][7] | Yes[9] |
Experimental Protocols
Materials Required:
-
Polyacrylamide gel with separated proteins
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Washing Solution: 10% methanol, 7% acetic acid in deionized water
-
Staining Buffer: 50 mM Tris-HCl, pH 7.5
-
Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Staining container (polypropylene is recommended)
-
Orbital shaker
-
Fluorescent gel imaging system with appropriate filters for green fluorescence (Excitation: ~503 nm, Emission: ~512 nm)
Protocol for In-Gel Protein Staining:
1. Gel Fixation:
- After electrophoresis, place the gel in a clean staining container.
- Add a sufficient volume of Fixing Solution to completely submerge the gel.
- Incubate on an orbital shaker for 30 minutes at room temperature.
- Discard the Fixing Solution. Repeat this step once for a total of 60 minutes of fixation.
2. (Optional) Reduction of Disulfide Bonds:
- This step can increase the number of available thiol groups for staining, potentially enhancing the signal for proteins with intramolecular disulfide bonds.
- Wash the gel twice with deionized water for 5 minutes each to remove the Fixing Solution.
- Add a sufficient volume of a freshly prepared solution of reducing agent (e.g., 10 mM DTT in Staining Buffer) to cover the gel.
- Incubate for 30 minutes at room temperature with gentle agitation.
- Wash the gel three times with deionized water for 5 minutes each to remove the reducing agent.
3. Staining:
- Prepare the staining solution by diluting the this compound stock solution into the Staining Buffer. A final concentration of 1-5 µM is a good starting point, but the optimal concentration may need to be determined empirically.
- Add the staining solution to the gel, ensuring it is fully submerged.
- Incubate the gel on an orbital shaker for 60-90 minutes at room temperature. Protect the container from light during this step.
4. Destaining/Washing:
- Discard the staining solution.
- Add Washing Solution to the container.
- Incubate on an orbital shaker for 15-20 minutes to reduce background fluorescence. This step may be repeated if the background is high.
5. Imaging:
- Carefully place the gel on the imaging surface of a fluorescent gel scanner.
- Image the gel using an excitation source around 503 nm and an emission filter around 512 nm. Adjust the exposure time to obtain an optimal image without saturating the signal from intense bands.
Mandatory Visualizations
References
- 1. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 2. (152d) Development Of Flamingo™, A Novel Fluorescent Dye For Non-Specific Detection And Quantitation Of Proteins In Gels | AIChE [proceedings.aiche.org]
- 3. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. abpbio.com [abpbio.com]
- 5. uab.edu [uab.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. biocompare.com [biocompare.com]
- 9. Evaluation of Oriole Fluorescent Gel Stain and Comparison to SYPRO Ruby - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for BODIPY Green 8-P2M Staining of Cell Lysates on Polyacrylamide Gels
Audience: Researchers, scientists, and drug development professionals.
Introduction
BODIPY Green 8-P2M is a highly sensitive, thiol-reactive fluorescent probe designed for the detection and quantification of proteins in polyacrylamide gels. This novel dye is based on the BODIPY fluorophore, renowned for its bright and stable fluorescence. The fluorescence of this compound is initially quenched, but upon reaction with thiol groups present in cysteine residues of proteins, the quenching is relieved, leading to a significant increase in fluorescence intensity.[1][2][3][] This "turn-on" mechanism provides an exceptionally high signal-to-noise ratio, enabling the detection of extremely low concentrations of proteins.[1][2][3][] These characteristics make this compound a superior alternative to traditional protein staining methods like Coomassie Blue and silver staining for quantitative proteomics.
Principle of Staining
The staining mechanism of this compound relies on its reactivity towards thiol (-SH) groups of cysteine residues in proteins. In its native state, the fluorescence of the BODIPY core is suppressed. When the probe reacts with a protein's thiol group, a stable thioether bond is formed, disrupting the quenching mechanism and causing the dye to fluoresce brightly upon excitation. This covalent labeling is permanent, allowing for robust and reproducible quantification.
Mechanism of this compound Staining.
Data Presentation
Quantitative Attributes of Thiol-Reactive BODIPY Dyes for Protein Detection
The following table summarizes the quantitative performance of thiol-reactive BODIPY dyes for protein detection on gels and blots. While specific data for this compound is limited, the performance of similar reactive BODIPY dyes provides a strong indication of its capabilities.
| Parameter | Value | Remarks |
| Limit of Detection (LOD) | ~4 ng per protein band | Based on data for BODIPY FL-X succinimidyl ester on blots.[5] Expected to be in a similar low nanogram range for in-gel staining. |
| Linear Dynamic Range | Approximately 30-fold (e.g., 4 ng to 125 ng) | Observed for BODIPY FL-X succinimidyl ester on blots.[5] This allows for accurate quantification over a significant concentration range. |
| Staining Time | ~1 hour | Reactive dye staining is generally rapid.[5] |
| Compatibility | SDS-PAGE, 2D gels | Suitable for various electrophoresis applications. |
| Downstream Applications | Mass spectrometry compatibility may be compromised | Covalent modification of proteins can interfere with subsequent analysis.[5] |
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of total protein lysates from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100 µl for a well in a 6-well plate).
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a fresh, pre-cooled tube and discard the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For SDS-PAGE, mix the lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
Polyacrylamide Gel Electrophoresis (PAGE)
Perform SDS-PAGE according to standard protocols to separate the protein lysates based on molecular weight.
Procedure:
-
Load equal amounts of total protein (e.g., 20-30 µg) into the wells of the polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.
This compound In-Gel Staining Protocol
This protocol details the steps for staining proteins within the polyacrylamide gel after electrophoresis.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fixing solution (e.g., 40% ethanol, 10% acetic acid in water)
-
Staining buffer (e.g., PBS or Tris-buffered saline, pH 7.2-7.5)
-
Destaining solution (optional, e.g., 10% ethanol, 5% acetic acid in water)
-
Deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container and add enough fixing solution to completely submerge the gel. Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins in the gel matrix.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes to remove the fixation solution. Repeat the wash two more times.
-
Staining: Prepare the this compound staining solution by diluting the stock solution in staining buffer to a final concentration of 1-5 µM. Submerge the gel in the staining solution and incubate for 60-90 minutes at room temperature in the dark with gentle agitation.
-
Destaining (Optional): For gels with high background, a brief destaining step can be performed. Discard the staining solution and wash the gel with the destaining solution for 5-10 minutes.
-
Final Wash: Wash the gel with deionized water for 5 minutes to remove any residual staining or destaining solution.
-
Imaging: The gel is now ready for imaging using a fluorescence gel imager equipped with an appropriate excitation source (e.g., ~488 nm) and emission filter (e.g., ~520 nm).
Experimental Workflow for this compound Gel Staining.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or no signal | - Insufficient protein loading- Low staining concentration- Short incubation time | - Increase the amount of protein loaded onto the gel.- Optimize the staining concentration (try the higher end of the recommended range).- Increase the staining incubation time. |
| High background | - Incomplete removal of SDS- Excess unbound dye | - Ensure proper fixation and washing before staining.- Include the optional destaining step.- Perform an additional final wash. |
| Uneven staining | - Inadequate agitation during staining- Gel not fully submerged | - Ensure continuous gentle agitation during all incubation steps.- Use a sufficient volume of solution to keep the gel submerged. |
Conclusion
This compound offers a rapid, sensitive, and quantitative method for staining proteins in polyacrylamide gels. Its thiol-reactive nature and fluorogenic properties result in a high signal-to-noise ratio, making it an excellent choice for researchers in proteomics and drug development who require accurate protein quantification. The provided protocols offer a comprehensive guide for the successful application of this advanced staining technology.
References
Visualizing Protein-Protein Interactions with BODIPY Green 8-P2M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to visualize and quantify these interactions provides invaluable insights into disease mechanisms and enables the screening of potential therapeutic agents. BODIPY Green 8-P2M is a thiol-reactive fluorescent probe that offers a versatile tool for elucidating the intricacies of PPIs. This molecule is based on the BODIPY fluorophore, known for its bright, sharp fluorescence and relative insensitivity to environmental polarity and pH.
Initially, the fluorescence of this compound is significantly quenched. Upon reaction with a thiol group, such as the side chain of a cysteine residue in a protein, this quenching is relieved, resulting in a substantial increase in fluorescence and a high signal-to-noise ratio.[1][2][3] This "turn-on" characteristic, combined with the site-specific nature of thiol-reactive labeling, makes this compound an excellent candidate for developing robust and sensitive PPI assays.
This document provides detailed application notes and protocols for utilizing this compound to visualize and quantify protein-protein interactions through two primary methodologies: Fluorescence Polarization (FP) and Fluorescence Intensity-based assays.
Application Notes
This compound can be employed to study PPIs by covalently labeling one of the interacting protein partners. The choice of assay—Fluorescence Polarization or a direct fluorescence intensity measurement—will depend on the specific characteristics of the interacting proteins and the experimental goals.
1. Site-Specific Labeling of Proteins
The thiol-reactive nature of this compound allows for the site-specific labeling of proteins at cysteine residues.[4][5][6] Many proteins have a limited number of cysteine residues, and in cases where a protein has a single surface-exposed cysteine, highly specific, stoichiometric labeling can be achieved. For proteins lacking a suitable cysteine, site-directed mutagenesis can be used to introduce one at a location that will not interfere with the protein's function or the interaction being studied. This site-specific labeling is a significant advantage over amine-reactive labeling (e.g., of lysines), which often results in a heterogeneous population of labeled proteins.
2. Fluorescence Polarization (FP) Assay for PPIs
Fluorescence Polarization is a powerful technique for monitoring the binding of a small, fluorescently labeled molecule to a larger, unlabeled partner in solution.[7][8] The principle is based on the rotational diffusion (tumbling) of the fluorescent molecule. When a small, labeled protein (Protein A-BODIPY) is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized, resulting in a low FP value. Upon binding to a larger protein partner (Protein B), the tumbling of the complex is significantly slower. This leads to less depolarization of the emitted light and a corresponding increase in the FP value.[7] By titrating the unlabeled protein and measuring the change in FP, a binding curve can be generated to determine the dissociation constant (Kd), a measure of binding affinity. BODIPY dyes are particularly well-suited for FP assays due to their fluorescence lifetime.[4][9]
3. Fluorescence Intensity-Based PPI Assays
Changes in the local microenvironment of a fluorophore can affect its fluorescence intensity. The interaction between two proteins can alter the environment around the attached this compound, leading to either an enhancement or quenching of its fluorescence. This change in fluorescence intensity can be used to monitor the binding event. For example, the binding of a protein partner might shield the fluorophore from solvent, leading to an increase in fluorescence. Conversely, interaction with certain residues on the binding partner could lead to quenching.[10] This method is straightforward and can be performed on a standard fluorometer.
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes the general procedure for covalently attaching this compound to a protein with an available cysteine residue.
Materials:
-
Protein of interest (Protein A) with at least one surface-accessible cysteine residue.
-
This compound
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.2-7.5.
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT) for initial protein reduction (if necessary).
-
Desalting column (e.g., PD-10) for purification.
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with Reaction Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: a. Adjust the concentration of the reduced Protein A to 1-5 mg/mL in the Reaction Buffer. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye dropwise while gently stirring. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Labeled Protein: a. Remove the unreacted, free dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions. The labeled protein can be identified by its color and by measuring its absorbance at 280 nm (for protein) and ~505 nm (for BODIPY Green).
-
Determination of Labeling Efficiency: a. Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the BODIPY dye (A_max, ~505 nm). b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. c. Calculate the concentration of the dye. d. The degree of labeling is the molar ratio of the dye to the protein.
Protocol 2: Fluorescence Polarization-Based PPI Assay
This protocol details how to perform a PPI assay using the this compound labeled protein (Protein A-BODIPY) and an unlabeled binding partner (Protein B).
Materials:
-
Protein A-BODIPY (from Protocol 1)
-
Unlabeled Protein B
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Microplate reader with fluorescence polarization capabilities.
-
Black, low-volume 96- or 384-well plates.
Procedure:
-
Assay Setup: a. Prepare a series of dilutions of the unlabeled Protein B in the Assay Buffer. The concentration range should span from well below to well above the expected Kd. b. In each well of the microplate, add a fixed, low concentration (e.g., 1-10 nM) of Protein A-BODIPY. c. To each well, add the different concentrations of Protein B. Include a control with only Protein A-BODIPY. d. Bring all wells to the same final volume with Assay Buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: a. Set the microplate reader to the appropriate excitation (~490 nm) and emission (~515 nm) wavelengths for BODIPY Green. b. Measure the fluorescence polarization in each well.
-
Data Analysis: a. Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the concentration of Protein B. b. Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the dissociation constant (Kd).
Protocol 3: Fluorescence Intensity-Based PPI Assay
This protocol outlines the steps for a PPI assay based on changes in the fluorescence intensity of Protein A-BODIPY upon binding to Protein B.
Materials:
-
Protein A-BODIPY (from Protocol 1)
-
Unlabeled Protein B
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Fluorometer or microplate reader with fluorescence intensity detection.
-
Black, low-volume 96- or 384-well plates or a cuvette.
Procedure:
-
Assay Setup: a. Prepare a serial dilution of the unlabeled Protein B in Assay Buffer. b. Add a fixed concentration of Protein A-BODIPY (e.g., 10-50 nM) to each well or cuvette. c. Add the varying concentrations of Protein B. Include a control with only Protein A-BODIPY. d. Adjust to the final volume with Assay Buffer.
-
Incubation: Incubate the samples at room temperature for 30-60 minutes, protected from light, to reach equilibrium.
-
Measurement: a. Set the fluorometer to the excitation and emission maxima of BODIPY Green (~490 nm and ~515 nm, respectively). b. Measure the fluorescence intensity of each sample.
-
Data Analysis: a. Plot the change in fluorescence intensity against the concentration of Protein B. b. Fit the data to a suitable binding model to calculate the Kd.
Data Presentation
Table 1: Example Data for Protein Labeling Efficiency
| Parameter | Value |
| Protein A Concentration | 50 µM |
| This compound Concentration | 5 µM |
| A280 (Corrected) | 0.6 |
| A_max (~505 nm) | 0.4 |
| Protein Concentration (Calculated) | 48 µM |
| Dye Concentration (Calculated) | 4.5 µM |
| Degree of Labeling (Dye:Protein) | 0.94 |
Table 2: Example Data from a Fluorescence Polarization PPI Assay
| [Protein B] (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 55 |
| 5 | 75 |
| 10 | 100 |
| 20 | 135 |
| 50 | 170 |
| 100 | 185 |
| 200 | 195 |
| 500 | 200 |
| Calculated Kd | ~15 nM |
Visualizations
Caption: Covalent labeling of a protein with this compound.
Caption: Principle of the Fluorescence Polarization (FP) PPI assay.
Caption: General experimental workflow for PPI analysis.
References
- 1. [PDF] BODIPY-Based Fluorescent Probes for Sensing Protein Surface-Hydrophobicity | Semantic Scholar [semanticscholar.org]
- 2. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Interaction of BODIPY dyes with bovine serum albumin: a case study on the aggregation of a click-BODIPY dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - PH [thermofisher.com]
- 5. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing aggregation of BODIPY Green 8-P2M in staining solution
Welcome to the technical support center for BODIPY Green 8-P2M. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent dye aggregation in your staining solution and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a thiol-reactive fluorescent probe built on the BODIPY fluorophore core. Its fluorescence is initially quenched and is restored upon reaction with thiol groups, leading to a high signal-to-noise ratio.[1][][3] A primary application for this dye is the detection of very low concentrations of proteins in gels following SDS-PAGE.[1][]
Q2: What are the key chemical properties of this compound?
-
Molecular Weight: 419.23 g/mol []
-
Appearance: Brown to red solid[6]
-
Reactivity: Thiol-reactive, particularly at a pH below 7.5.[4]
Q3: Why does this compound aggregate in my staining solution?
Like many BODIPY dyes, this compound is inherently hydrophobic.[7] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., PBS), the dye molecules tend to clump together to minimize their contact with water. This phenomenon is driven by hydrophobic interactions and can be exacerbated by high dye concentrations, the ionic strength of the solvent, and improper mixing techniques.[7]
Q4: What are the consequences of dye aggregation?
Aggregation of this compound can lead to several experimental issues:
-
Precipitation: Visible particles may form in the staining solution, leading to uneven staining and artifacts in imaging.
-
Fluorescence Quenching: In some cases, aggregation can cause self-quenching of the dye, resulting in a weaker fluorescent signal.[8]
-
Non-specific Binding: Aggregates can adhere randomly to surfaces and cellular structures, increasing background fluorescence and reducing the signal-to-noise ratio.
-
Inaccurate Quantification: The presence of aggregates can interfere with accurate measurement of fluorescence intensity.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to diagnosing and resolving issues with this compound aggregation.
Initial Checks & Best Practices
Before proceeding to specific troubleshooting steps, ensure you are following these best practices:
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO to prepare your stock solution.[6] Hygroscopic DMSO can introduce water, which may promote premature aggregation.
-
Proper Storage: Store the this compound solid at 4°C, protected from light and under nitrogen.[6] Stock solutions in DMSO should be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[1][9]
-
Fresh Working Solutions: Prepare the final staining solution fresh for each experiment. Do not store diluted aqueous solutions of the dye.
Troubleshooting Flowchart
The following flowchart provides a logical sequence for troubleshooting aggregation issues.
Caption: Troubleshooting workflow for preventing this compound aggregation.
Detailed Troubleshooting Steps in Q&A Format
Q: My stock solution in DMSO appears to have precipitates. What should I do?
A: This indicates a solubility issue, potentially due to moisture in the DMSO or the concentration being too high.
-
Action: Prepare a fresh stock solution using new, anhydrous DMSO. Ensure the dye is completely dissolved; gentle warming and vortexing can help. MedChemExpress suggests that for a 50 mg/mL concentration in DMSO, ultrasonic treatment may be necessary.[6]
Q: I see precipitates immediately after diluting my clear stock solution into my aqueous buffer. How can I prevent this?
A: This is a common issue caused by the rapid change in solvent polarity. The key is to ensure rapid and thorough mixing.
-
Action: Instead of adding the buffer to the dye, add the small volume of the DMSO stock solution directly to the full volume of the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to prevent the dye molecules from aggregating.[7]
Q: Could my working concentration be too high?
A: Yes, higher concentrations increase the likelihood of aggregation.
-
Action: Review the recommended working concentrations for your application. For cell culture, this is typically in the range of 0.1–2 µM, while for fixed cells, it might be 0.5–5 µM.[] If you are using a concentration at the higher end of the range, try reducing it.
Q: Can the composition of my staining buffer contribute to aggregation?
A: While standard buffers like PBS are generally compatible, high salt concentrations or other components could potentially reduce the solubility of the dye.
-
Action: If you suspect a buffer issue, you can try two approaches:
-
Incorporate a Co-solvent: In some cases, adding a very small amount of an organic solvent like DMSO or ethanol (B145695) (e.g., <1% of the final volume) to the aqueous buffer can help maintain the dye's solubility.
-
Test an Alternative Buffer: Prepare the staining solution in a different isotonic buffer to see if the problem persists.
-
Experimental Protocol: Preparation of a Stable Staining Solution
This protocol outlines the recommended steps for preparing a working solution of this compound to minimize aggregation.
1. Preparation of Stock Solution (e.g., 1 mM in DMSO)
-
Materials: this compound solid, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 1 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of dye (e.g., for 1 mg of dye with a MW of 419.23, add approximately 2.385 mL of DMSO).
-
Vortex thoroughly until the dye is completely dissolved. If necessary, brief sonication can be used.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
2. Preparation of Working Staining Solution (e.g., 2 µM in PBS)
-
Materials: 1 mM this compound stock solution in DMSO, Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Determine the required final volume of the staining solution.
-
Pipette the full volume of PBS into a fresh conical tube.
-
While vigorously vortexing the PBS, add the required volume of the 1 mM stock solution dropwise. For example, to make 1 mL of a 2 µM staining solution, add 2 µL of the 1 mM stock solution to 998 µL of PBS.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
Use the freshly prepared staining solution immediately.
-
Summary of Factors Influencing Aggregation
| Factor | Effect on Aggregation | Recommendation |
| Dye Concentration | Higher concentrations increase the likelihood of aggregation.[] | Use the lowest effective concentration for your experiment (typically 0.1-5 µM). |
| Solvent Polarity | Rapid transition from non-polar (DMSO) to polar (aqueous buffer) solvent promotes aggregation.[7] | Add the DMSO stock to the aqueous buffer while vortexing vigorously. |
| Solvent Quality | Water contamination in DMSO can cause premature aggregation in the stock solution. | Use anhydrous, high-purity DMSO for preparing stock solutions. |
| Temperature | Lower temperatures can sometimes decrease solubility. | Prepare solutions at room temperature. |
| Mixing Technique | Inadequate mixing allows localized high concentrations of the dye, leading to precipitation. | Vortex the buffer continuously while adding the dye stock solution. |
| Storage | Repeated freeze-thaw cycles can degrade the dye and introduce moisture. | Aliquot stock solutions and store them protected from light at -20°C or -80°C.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 929679-22-1 [m.chemicalbook.com]
- 4. This compound,cas:929679-22-1 - Ruixibiotech [ruixibiotech.com]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A reflection on ‘Aggregation-induced emission enhancement of a meso-trifluoromethyl BODIPY via J-aggregation’: from fundamental discovery to versatile sensing platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: BODIPY Green 8-P2M Thiol Reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the thiol-reactive fluorescent probe, BODIPY Green 8-P2M.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound as a thiol-reactive probe?
A1: this compound is a fluorescent probe designed to detect thiol groups (-SH) in molecules such as proteins and peptides. The probe's fluorescence is initially quenched through a process called photoinduced electron transfer (d-PeT).[1][2][] When the probe reacts with a thiol group, the quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity, which allows for the detection and quantification of thiols.[1][2][]
Q2: How does pH affect the reactivity of this compound with thiols?
A2: The reactivity of this compound with thiols is pH-dependent because it relies on the thiol-maleimide reaction. This reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5. The reactivity is dependent on the deprotonation of the thiol group to the more nucleophilic thiolate anion (R-S⁻). At acidic pH, the concentration of the thiolate is low, leading to a slower reaction. As the pH increases towards neutral, the thiolate concentration rises, increasing the reaction rate.
Q3: What happens to the reactivity of this compound at pH values outside the optimal range of 6.5-7.5?
A3:
-
Below pH 6.5: The reaction rate with thiols will be significantly slower due to the lower concentration of the highly reactive thiolate anion.
-
Above pH 7.5: The reaction with thiols will be faster, but the selectivity for thiols decreases. At higher pH, other nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues in proteins), can compete with thiols in reacting with the maleimide (B117702) group of the probe. Additionally, the maleimide group itself can become unstable and undergo hydrolysis, rendering it unreactive towards thiols.
Q4: Can the fluorescence of the this compound-thiol conjugate be affected by pH?
A4: While the core BODIPY dye is generally stable across a moderate pH range, extreme pH values can potentially affect the fluorescence of the conjugate. Some BODIPY derivatives have shown pH-dependent fluorescence.[4][5][6] It is advisable to perform control experiments to determine if the fluorescence intensity of your specific this compound-thiol conjugate is stable at the experimental pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak fluorescence signal | Reaction pH is too low: At acidic pH, the thiol-maleimide reaction is very slow. | - Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. - Consider increasing the reaction time if you must work at a lower pH. |
| Probe degradation: The maleimide group can hydrolyze, especially at high pH, rendering the probe inactive. | - Prepare fresh probe solutions immediately before use. - Avoid storing the probe in aqueous solutions for extended periods.[7] | |
| Insufficient probe concentration: The amount of probe may be too low to detect the thiol concentration in your sample. | - Increase the molar excess of this compound relative to the thiol. A 10-20 fold molar excess is a common starting point.[7] | |
| High background fluorescence | Non-specific reaction: At pH > 7.5, the probe may react with other nucleophilic residues like amines. | - Lower the reaction pH to the 6.5-7.5 range to enhance selectivity for thiols. |
| Excess unreacted probe: Residual, unreacted probe can contribute to background fluorescence. | - Purify your sample after the labeling reaction to remove excess probe. Methods like dialysis or size-exclusion chromatography can be used. - Add a thiol-containing scavenger like glutathione (B108866) or mercaptoethanol to quench any remaining unreacted probe before measurement.[7] | |
| Inconsistent or irreproducible results | pH variability: Small changes in buffer pH can lead to significant differences in reaction rates. | - Use a reliable buffer system and accurately measure the pH for each experiment. |
| Probe instability: The probe may be degrading over time in your experimental conditions. | - Prepare fresh probe solutions for each experiment and protect them from light. |
Quantitative Data Summary: Effect of pH on Thiol Reactivity
| pH Range | Relative Reaction Rate with Thiols | Selectivity for Thiols | Potential Issues |
| < 6.5 | Slow | High | Incomplete labeling, long reaction times |
| 6.5 - 7.5 | Optimal | High | None, this is the recommended range |
| > 7.5 | Fast | Decreasing | Non-specific labeling of amines, probe hydrolysis |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This is a general guideline; optimal conditions may vary depending on the specific protein and experimental goals.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH between 7.0 and 7.5 (e.g., 10-100 mM phosphate, Tris, or HEPES).[7]
-
If the protein contains disulfide bonds that need to be labeled, reduce them first using a 10-fold molar excess of a reducing agent like DTT or TCEP.[7] Remove the reducing agent before adding the probe.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Prepare this solution immediately before use and protect it from light.
-
-
Labeling Reaction:
-
Quenching and Purification (Optional but Recommended):
-
To stop the reaction and quench any unreacted probe, add a small molecule thiol such as glutathione or mercaptoethanol.[7]
-
Remove the unreacted probe and quenching agent by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Analysis:
-
Measure the fluorescence of the labeled protein at the appropriate excitation and emission wavelengths for BODIPY Green (typically around 503 nm excitation and 512 nm emission, but should be confirmed experimentally).
-
Signaling Pathway and Workflow Diagrams
Caption: Effect of pH on the reaction of this compound with thiols.
Caption: General experimental workflow for protein labeling with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylated near-infrared BODIPY fluorophores as intracellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: BODIPY Green 8-P2M Stained Gels
Welcome to the technical support center for BODIPY Green 8-P2M stained gels. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure optimal results during your experiments.
I. Troubleshooting Guide
High background and non-specific staining are common issues encountered during the staining of polyacrylamide gels with fluorescent dyes. Since a formal "destaining" protocol is not standard for covalently bound thiol-reactive dyes like this compound, the focus is on optimizing the staining and washing steps to achieve a high signal-to-noise ratio.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Excess Dye: The concentration of this compound was too high, leading to non-specific binding to the gel matrix. 2. Inadequate Washing: Insufficient or ineffective washing steps failed to remove all the unbound dye. 3. SDS Interference: Residual Sodium Dodecyl Sulfate (SDS) in the gel can contribute to background fluorescence. | 1. Optimize Dye Concentration: Reduce the concentration of the this compound staining solution. A titration experiment is recommended to find the optimal concentration for your specific protein of interest and gel system. 2. Increase Washing: Extend the duration and/or increase the number of washing steps. Use a mild detergent, such as Tween-20, in the wash buffer to help remove non-specifically bound dye. 3. Thoroughly Fix and Wash Gel: Ensure the gel is properly fixed and washed before staining to remove as much SDS as possible. |
| Weak or No Protein Signal | 1. Low Protein Abundance: The amount of protein in the band is below the detection limit of the stain. 2. Inefficient Staining: The incubation time with the dye was too short, or the dye concentration was too low. 3. Inactive Dye: The this compound may have degraded due to improper storage or handling. 4. Absence of Thiols: The protein of interest may lack accessible cysteine residues for the thiol-reactive dye to bind. | 1. Increase Protein Load: Load a higher concentration of your protein sample onto the gel. 2. Optimize Staining Conditions: Increase the incubation time with the this compound solution or try a slightly higher, yet optimized, dye concentration. 3. Use Fresh Dye: Prepare a fresh stock solution of this compound. Ensure it is stored protected from light and at the recommended temperature. 4. Confirm Protein Thiol Content: Verify that your protein of interest contains cysteine residues. If not, a different type of fluorescent stain may be necessary. |
| Non-Specific Protein Bands | 1. Contamination: The protein sample may be contaminated with other proteins. 2. Dye Aggregates: The dye may have formed aggregates that are trapped in the gel, appearing as bands. | 1. Ensure Sample Purity: Use a purified protein sample. 2. Filter Staining Solution: Before use, filter the this compound staining solution to remove any potential aggregates. |
| Uneven or "Spotty" Staining | 1. Incomplete Dye Distribution: The staining solution was not evenly distributed across the gel. 2. Precipitated Dye: The dye may have precipitated out of solution during staining. | 1. Gentle Agitation: Ensure the gel is fully submerged in the staining solution and gently agitated during incubation. 2. Check Solvent Compatibility: Ensure the solvent used to prepare the dye stock is compatible with the staining buffer to prevent precipitation. |
II. Frequently Asked Questions (FAQs)
Q1: Is there a specific destaining protocol for this compound?
A1: A traditional destaining step, which involves removing stain from the protein, is not applicable for this compound. This is because it is a thiol-reactive dye that forms a stable, covalent bond with cysteine residues on the proteins. The key to reducing background is not to "destain" the protein, but to effectively wash away any unbound dye from the gel matrix.
Q2: What is the mechanism of this compound staining?
A2: this compound is a thiol-reactive fluorescent probe. Its fluorescence is initially quenched. Upon reaction with a thiol group (present in cysteine residues of proteins), the quenching is relieved, and the molecule becomes highly fluorescent. This mechanism provides a high signal-to-noise ratio for detecting proteins.[1][2][]
Q3: Can I use this compound for quantitative protein analysis?
A3: Yes, fluorescent stains like BODIPY dyes generally offer a broad linear dynamic range, making them suitable for protein quantification.[4][5][6] However, it is crucial to ensure that the staining is not saturated and that a proper standard curve is used for accurate quantification.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C or -80°C, protected from light.[2] Repeated freeze-thaw cycles should be avoided.
Q5: What imaging system is suitable for visualizing this compound stained gels?
A5: A fluorescence imaging system with the appropriate excitation and emission filters for BODIPY Green is required. BODIPY Green typically has an excitation maximum around 505 nm and an emission maximum around 513 nm.
III. Experimental Protocol: In-Gel Protein Staining with this compound
This protocol is a general guideline. Optimization of dye concentration and incubation times may be necessary for specific experimental conditions.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing solution (e.g., 40% ethanol, 10% acetic acid)
-
Washing solution (e.g., 10% ethanol, 7% acetic acid)
-
Staining buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Deionized water
Protocol:
-
Gel Fixation:
-
After electrophoresis, place the gel in a clean container with an adequate volume of fixing solution to completely submerge the gel.
-
Incubate for at least 1 hour with gentle agitation. This step is crucial to remove SDS, which can interfere with staining. For thicker gels, a longer fixation time is recommended.
-
-
Washing:
-
Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation.
-
Repeat the water wash two more times.
-
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dilute the stock solution in the staining buffer to the desired final concentration. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. The optimal concentration should be determined empirically.
-
-
Staining:
-
Immerse the washed gel in the this compound staining solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Post-Staining Wash (Background Reduction):
-
Discard the staining solution.
-
Wash the gel with a washing solution (e.g., 10% ethanol, 7% acetic acid) for 30-60 minutes with gentle agitation.
-
Replace the washing solution with fresh deionized water and continue to wash for at least another hour, changing the water several times. This step is critical for reducing background fluorescence.
-
-
Imaging:
-
Image the gel using a fluorescence imager with appropriate excitation and emission filters for BODIPY Green.
-
IV. Data Presentation
| Parameter | Recommended Range | Purpose |
| Fixation Time | 1 - 2 hours (or overnight) | To fix proteins in the gel and remove interfering substances like SDS. |
| This compound Staining Concentration | 1 - 10 µM (optimization required) | To covalently label thiol groups on proteins. |
| Staining Incubation Time | 1 - 2 hours | To allow for sufficient reaction between the dye and the proteins. |
| Post-Staining Wash Time | 1.5 - 3 hours (or overnight) | To remove unbound dye and reduce background fluorescence. |
V. Visualizations
Caption: Experimental workflow for this compound in-gel protein staining.
Caption: Troubleshooting logic for common issues in fluorescent gel staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Quantitative evaluation of proteins in one- and two-dimensional polyacrylamide gels using a fluorescent stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of BODIPY™ Green 8-P2M
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize non-specific binding of BODIPY™ Green 8-P2M in your experiments. BODIPY™ Green 8-P2M is a thiol-reactive fluorescent probe designed for the sensitive detection of proteins in SDS-PAGE gels. Its fluorescence is significantly quenched until it reacts with thiol groups on cysteine residues, a mechanism that inherently provides a high signal-to-noise ratio.[1][][3] However, non-specific binding can still occur, leading to high background and inaccurate quantification. This guide will help you address these challenges.
Troubleshooting Guide
High background fluorescence is a common issue that can obscure specific signals. Here are some common causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence in Gel | Excessive Probe Concentration: Using too much BODIPY™ Green 8-P2M can lead to non-specific interactions with the gel matrix or proteins. | Titrate the probe concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing: Insufficient washing after staining fails to remove all unbound probe. | Increase the number and duration of washing steps after staining. Use a mild detergent like Tween-20 in the wash buffer to help remove non-specifically bound probe. | |
| Incorrect pH of Staining Buffer: The thiol-maleimide reaction is pH-dependent. At pH values above 7.5, maleimides can react with primary amines (e.g., on lysine (B10760008) residues), leading to non-specific labeling. | Maintain a staining buffer pH between 6.5 and 7.5 to ensure specific reaction with thiol groups.[] | |
| Probe Aggregation: BODIPY™ dyes can be hydrophobic and may aggregate in aqueous solutions, leading to fluorescent blotches on the gel. | Prepare the BODIPY™ Green 8-P2M solution fresh before use. Ensure the dye is fully dissolved in an appropriate organic solvent (e.g., DMSO) before diluting into the aqueous staining buffer. Vortex the staining solution immediately before adding it to the gel. | |
| Contaminated Reagents or Equipment: Dust or other fluorescent contaminants on gel boxes, trays, or in buffers can contribute to background. | Use clean equipment and high-purity reagents. Filter buffers if necessary. | |
| Weak or No Signal | Insufficient Probe Concentration: The concentration of the probe may be too low to detect the protein of interest. | Optimize the probe concentration by testing a range of concentrations. |
| Hydrolysis of the Maleimide (B117702) Group: The maleimide group on the probe can hydrolyze in aqueous solutions, especially at pH > 7.5, rendering it unreactive to thiols. | Prepare the staining solution immediately before use. Store the stock solution in a dry, water-miscible organic solvent like anhydrous DMSO at -20°C, protected from light and moisture. | |
| Absence of Free Thiols: The protein of interest may have its cysteine residues involved in disulfide bonds and thus unavailable for reaction. | For in-solution labeling prior to electrophoresis, consider a mild reduction step with a reagent like TCEP (Tris(2-carboxyethyl)phosphine) to break disulfide bonds. Note: This is not typically done for in-gel staining. | |
| Photobleaching: Excessive exposure to light during imaging can lead to a decrease in the fluorescent signal. | Minimize the exposure of the stained gel to light. Use appropriate filter sets and minimize illumination time during imaging. |
Frequently Asked Questions (FAQs)
Q1: What is BODIPY™ Green 8-P2M and how does it work?
BODIPY™ Green 8-P2M is a fluorescent probe with a thiol-reactive maleimide group.[1][][3] Its fluorescence is quenched in its unbound state. Upon reaction with a thiol group (primarily from cysteine residues in proteins), a stable thioether bond is formed, leading to a significant increase in fluorescence.[1][][3] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for detecting low-abundance proteins.[1][][3]
Q2: What is the optimal pH for using BODIPY™ Green 8-P2M?
The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[] Within this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group can start to react with amines, leading to non-specific labeling. Below pH 6.5, the reaction rate with thiols decreases.
Q3: Can I reuse the BODIPY™ Green 8-P2M staining solution?
It is not recommended to reuse the staining solution. The maleimide group on the probe is susceptible to hydrolysis in aqueous solutions, which renders it inactive. For best results, always use a freshly prepared staining solution.
Q4: My protein of interest has very few or no cysteine residues. Can I still use BODIPY™ Green 8-P2M?
BODIPY™ Green 8-P2M specifically reacts with thiol groups, which are present on cysteine residues. If your protein of interest lacks accessible cysteine residues, this probe will not be effective for its detection. In such cases, consider alternative protein staining methods that target other functional groups (e.g., amine-reactive dyes) or total protein stains.
Q5: How can I be sure that the observed fluorescence is from specific binding to my protein of interest?
To confirm specific binding, it is important to include proper controls in your experiment. A key control is to run a lane with a known protein that lacks cysteine residues; this lane should show minimal fluorescence. Additionally, a lane with no protein should be included to assess the background fluorescence of the gel and buffer system.
Experimental Protocols
Detailed Protocol for In-Gel Protein Staining with BODIPY™ Green 8-P2M
This protocol is a general guideline for staining proteins in a pre-cast or self-cast polyacrylamide gel after SDS-PAGE. Optimization may be required for specific applications.
Materials:
-
Polyacrylamide gel with separated proteins
-
BODIPY™ Green 8-P2M stock solution (e.g., 1 mM in anhydrous DMSO)
-
Staining Buffer: 50 mM Tris-HCl, pH 7.0
-
Washing Buffer: 50 mM Tris-HCl, pH 7.0, with 0.05% (v/v) Tween-20
-
Deionized water
-
Clean staining tray
-
Fluorescence imaging system with appropriate filters for green fluorescence (Excitation/Emission maxima ~503/512 nm)
Procedure:
-
Gel Preparation: After electrophoresis, remove the gel from the cassette and wash it with deionized water three times for 5 minutes each to remove residual SDS and electrophoresis buffer.
-
Fixation (Optional but Recommended): Fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for 30 minutes. This helps to precipitate the proteins in the gel and prevent band diffusion. After fixation, wash the gel with deionized water three times for 10 minutes each to remove the fixation solution.
-
Staining Solution Preparation: Immediately before use, prepare the staining solution. Dilute the BODIPY™ Green 8-P2M stock solution into the Staining Buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically. Vortex the solution thoroughly.
-
Staining: Place the gel in the staining tray and add a sufficient volume of the staining solution to completely submerge the gel. Incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Decant the staining solution and wash the gel with Washing Buffer three times for 10-15 minutes each with gentle agitation. This step is critical for reducing background fluorescence.
-
Imaging: Image the gel on a fluorescence imager using filters appropriate for BODIPY™ Green fluorescence.
Visualizations
Logical Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Signaling Pathway of BODIPY™ Green 8-P2M Fluorescence
Caption: Mechanism of fluorescence activation of BODIPY™ Green 8-P2M.
References
improving signal-to-noise ratio in BODIPY Green 8-P2M staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols and improve the signal-to-noise ratio when using BODIPY Green 8-P2M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its staining mechanism?
This compound is a thiol-reactive fluorescent probe. Its fluorescence is initially quenched. Upon reaction with thiol groups (-SH) present in molecules like cysteine residues of proteins, the quenching is relieved, and the dye becomes highly fluorescent. This mechanism provides an inherently high signal-to-noise ratio, as the probe only fluoresces upon binding to its target.[][2][3]
Q2: What are the primary applications for this compound?
Given its thiol-reactivity, this compound is primarily used for detecting and labeling proteins with available cysteine residues. It is particularly useful for detecting low concentrations of proteins in gels after SDS-PAGE and for labeling specific proteins in live or fixed cells.[][2][4]
Q3: What are the optimal excitation and emission wavelengths for this compound?
Q4: How should I prepare and store this compound?
BODIPY dyes are typically hydrophobic and should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution (e.g., 1-10 mM).[5] Store the stock solution at -20°C or -80°C, protected from light.[2] For working solutions, dilute the stock solution in an appropriate aqueous buffer immediately before use and vortex thoroughly to ensure it is well-dissolved, as the dye can aggregate in aqueous environments.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the spectrally similar BODIPY FL.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C₂₃H₂₀BF₂N₃O₂ | [6] |
| Molecular Weight | 419.23 g/mol | [] |
| Reactivity | Thiol-reactive | [][2][7] |
| BODIPY FL (Spectrally Similar) | ||
| Excitation Maximum | ~505 nm | [] |
| Emission Maximum | ~513 nm | [] |
| Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [][8] |
| Recommended Concentration (Live Cells) | 0.1–2 µM | [] |
| Recommended Concentration (Fixed Cells) | 0.5–5 µM | [] |
| Recommended Concentration (Tissue) | 1–10 µM | [] |
Experimental Protocols
Protocol 1: Live-Cell Protein Labeling with this compound
This protocol is designed for labeling proteins containing accessible thiol groups in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium or appropriate buffer (e.g., HBSS)
-
Cultured cells on coverslips or in imaging dishes
Procedure:
-
Cell Preparation: Culture cells to a confluency of 70-80%. Ensure cells are healthy before staining.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) imaging medium to the desired final concentration (typically 0.1-2 µM). Vortex the solution thoroughly.[5][]
-
Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove any residual serum proteins.[]
-
Staining: Remove the wash buffer and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.[]
-
Post-Stain Washing: Gently wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence.
Protocol 2: Fixed-Cell Protein Labeling with this compound
This protocol is for labeling proteins in cells that have been fixed prior to staining.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)[5]
-
Cultured cells on coverslips
Procedure:
-
Cell Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration (typically 0.5-5 µM). Vortex thoroughly.[5][]
-
Staining: Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Post-Stain Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[]
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.[]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background/ Non-specific Staining | 1. Dye concentration is too high. 2. Insufficient washing. 3. Dye aggregation. 4. Non-specific binding to other cellular components. | 1. Perform a titration to determine the optimal dye concentration.[10] 2. Increase the number and duration of washing steps after staining.[] 3. Ensure the dye is fully dissolved in the working solution by vortexing. Prepare the staining solution fresh. Pre-warming the buffer may help.[5] 4. Consider using a blocking agent like BSA, though this may not be necessary due to the specific reactivity of this compound.[11] |
| Low or No Signal | 1. Dye concentration is too low. 2. Insufficient incubation time. 3. Target protein has no accessible thiol groups. 4. Photobleaching. | 1. Increase the dye concentration.[10] 2. Increase the incubation time. 3. Confirm the presence and accessibility of thiol groups on your protein of interest. 4. Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure to excitation light and use lower laser power.[12] |
| Uneven Staining or "Blotches" | 1. Incomplete dissolution of the dye. 2. Uneven application of the staining solution. 3. Cell health is poor. | 1. Vortex the staining solution vigorously before application.[5] 2. Ensure the entire sample is evenly covered with the staining solution during incubation. 3. Use healthy, sub-confluent cells for staining. |
| Signal Fades Quickly | 1. Photobleaching due to excessive light exposure. | 1. For fixed cells, use an anti-fade mounting medium.[] 2. For live cells, reduce the intensity and duration of light exposure. Use a more sensitive detector if possible.[12] |
Visual Guides
Caption: A generalized experimental workflow for both live and fixed cell staining with this compound.
Caption: A logical workflow for troubleshooting common issues related to signal-to-noise ratio in this compound staining.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound,cas:929679-22-1 - Ruixibiotech [ruixibiotech.com]
- 8. Extinction Coefficient [BODIPY FL] | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
photobleaching issues with BODIPY Green 8-P2M in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BODIPY Green 8-P2M in microscopy applications. The content addresses common issues, with a focus on photobleaching, and provides detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in microscopy?
A1: this compound is a fluorescent probe designed to react with thiol groups, primarily on cysteine residues within proteins. Its fluorescence is initially quenched and exhibits a significant increase upon reaction with thiols, leading to a high signal-to-noise ratio.[1][2][] This property makes it well-suited for detecting and imaging protein S-thiolation and other thiol modifications within cells.[2][]
Q2: What causes the photobleaching of this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4] For BODIPY dyes, this process is often initiated by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can chemically alter and destroy the dye molecule.[4] Factors that accelerate photobleaching include high-intensity excitation light, long exposure times, and a high concentration of molecular oxygen in the sample.
Q3: How does the photostability of BODIPY dyes compare to other common green fluorophores?
A3: BODIPY dyes, in general, are known for their relatively high photostability compared to traditional green fluorophores like fluorescein (B123965) (FITC).[1][5] This enhanced resistance to photobleaching allows for longer imaging experiments and more reliable quantitative analysis.[1] An average fluorescein molecule may emit 30,000 to 40,000 photons before photobleaching, while many BODIPY dyes can emit significantly more.[1]
Troubleshooting Guide: Photobleaching Issues with this compound
This guide provides a structured approach to diagnosing and resolving common photobleaching problems encountered during microscopy experiments with this compound.
Problem: Rapid Signal Fading or Complete Loss of Fluorescence
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. | Slower rate of photobleaching, allowing for longer imaging sessions. |
| Long Exposure Times | Use the shortest possible camera exposure time that still yields a clear image. For time-lapse imaging, increase the interval between acquisitions. | Reduced cumulative light exposure, preserving the fluorescent signal over time. |
| Suboptimal Imaging Medium | Use a phenol (B47542) red-free imaging medium to reduce background fluorescence. Consider using a live-cell compatible antifade reagent. | Improved signal-to-noise ratio and slower photobleaching. |
| High Oxygen Concentration | For fixed samples, use a mounting medium containing an oxygen scavenger. For live cells, this is more challenging, but minimizing exposure to ambient air can sometimes help. | Reduced generation of reactive oxygen species, leading to increased photostability. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (Excitation/Emission maxima are typically around 503/512 nm for BODIPY FL). | Maximized signal collection and minimized unnecessary light exposure. |
Problem: Weak Initial Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Probe Concentration | Optimize the concentration of this compound. A typical starting range for cell staining is 0.1-2 µM.[] | A stronger initial fluorescent signal without excessive background. |
| Insufficient Incubation Time | Increase the incubation time to allow for complete reaction with cellular thiols. A typical incubation time is 15-30 minutes.[] | Enhanced labeling of target molecules, resulting in a brighter signal. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent before staining. Stressed or dying cells can exhibit altered thiol content and staining patterns. | More consistent and biologically relevant staining patterns. |
| Inefficient Reaction with Thiols | Ensure the pH of the buffer is within the optimal range for the thiol-maleimide reaction (typically pH 6.5-7.5). | More efficient labeling of cysteine residues. |
Quantitative Data: Comparison of Thiol-Reactive Probes
| Probe Class | Reactive Group | Relative Reactivity with Thiols | General Photostability | Key Features |
| BODIPY Maleimides | Maleimide | High | Good to Excellent | Bright, relatively photostable, and less pH-sensitive than fluorescein. |
| Fluorescein Maleimide | Maleimide | High | Poor to Moderate | Bright initial signal but photobleaches rapidly. |
| Alexa Fluor™ Maleimides | Maleimide | High | Excellent | Highly photostable and bright, a common standard for high-performance imaging. |
| Iodoacetamides | Iodoacetamide | Moderate | Variable | Can be less specific than maleimides, reacting with other nucleophiles. |
Note: Photostability is highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound for Thiol Detection
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phenol red-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed-cell imaging
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Washing: Gently wash the cells twice with pre-warmed, phenol red-free medium or PBS to remove any residual serum.
-
Staining: Prepare the staining solution by diluting the this compound stock solution in phenol red-free medium to a final concentration of 1-5 µM. Remove the wash buffer and add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed, phenol red-free medium or PBS to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation ~490-500 nm, emission ~510-530 nm).
Protocol 2: Assessing Photobleaching of this compound in a Microscopy Setup
Objective: To quantify the rate of photobleaching of this compound under specific imaging conditions.
Procedure:
-
Sample Preparation: Prepare a sample of cells stained with this compound as described in Protocol 1.
-
Microscope Setup:
-
Choose a representative field of view.
-
Set the excitation light source (laser or lamp) to the desired intensity.
-
Set the camera exposure time and gain.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous or to use a consistent illumination protocol for each time point.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), select several regions of interest (ROIs) within the stained cells.
-
Measure the mean fluorescence intensity within each ROI for every time point in the series.
-
Select a background ROI outside of the cells and subtract the mean background intensity from the cellular ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching curve.
-
-
Interpretation: The rate of decay of the fluorescence intensity in the curve represents the photobleaching rate under your specific imaging conditions. This data can be used to compare the photostability of different probes or to optimize your imaging parameters to minimize photobleaching.
Visualizations
Signaling Pathway Involving Protein S-Thiolation
Caption: A simplified signaling pathway illustrating the formation and reversal of protein S-thiolation.
Experimental Workflow for Thiol Detection and Photobleaching Assessment
Caption: A logical workflow for labeling cells with this compound and assessing its photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein S-glutathiolation: Redox-sensitive regulation of protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete reaction of BODIPY Green 8-P2M with protein thiols
Welcome to the technical support center for ensuring the complete and specific reaction of BODIPY Green 8-P2M with protein thiols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a thiol-reactive fluorescent probe.[1][2][] Its fluorescence is initially quenched, but upon reaction with a thiol group (such as the side chain of a cysteine residue in a protein), the quenching is relieved, leading to a significant increase in fluorescence intensity.[1][2][] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for detecting even low concentrations of proteins.[1][2][] The reactive group is a maleimide (B117702), which forms a stable thioether bond with sulfhydryl groups.[4][5][6]
Q2: My labeling efficiency is low. What are the potential causes and solutions?
Low labeling efficiency can stem from several factors:
-
Suboptimal pH: The reaction between maleimides and thiols is most efficient at a pH range of 6.5-7.5.[7] Below pH 6.5, the reaction rate slows considerably.[7] Above pH 8.0, the maleimide group can undergo hydrolysis, rendering it unreactive, and the risk of side reactions with other amino acid residues like lysine (B10760008) increases.[8] Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[7][9] Common choices include phosphate, Tris, or HEPES buffers.[4][9]
-
Incorrect Stoichiometry: An insufficient molar excess of the dye over the protein thiols can lead to incomplete labeling. For reproducible saturation of available cysteine residues, a 50- to 100-fold excess of the maleimide dye over the cysteine concentration is recommended.[8] Solution: Increase the molar ratio of this compound to your protein's thiol groups. A common starting point is a 10- to 20-fold molar excess.[7]
-
Presence of Disulfide Bonds: Cysteine residues within a protein can form disulfide bonds, which are unreactive towards maleimides.[5] Solution: Reduce disulfide bonds prior to labeling using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][8] An optimal concentration of 2 mM TCEP has been established for effective reduction.[8] It is crucial to remove the reducing agent before adding the maleimide dye, as it will compete for the probe.[10]
-
Inadequate Reaction Time: While the reaction can be fast for small molecules, larger proteins may require longer incubation times for complete labeling.[7] Optimal labeling is typically complete within 30 minutes.[8] Solution: Perform a time-course experiment to determine the optimal reaction time for your specific protein, starting with an incubation of at least 30 minutes to 2 hours.[4][8]
Q3: I'm observing non-specific labeling. How can I improve the specificity of the reaction?
Non-specific labeling can occur when the maleimide group reacts with other nucleophilic amino acid side chains, such as the amine group of lysine.
-
Control the pH: As mentioned, higher pH values (above 8.0) favor the reaction with amines.[8] Solution: Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.[7]
-
Optimize Dye Concentration: A very high excess of the dye can lead to non-specific binding.[8] Solution: While a molar excess is necessary, avoid excessively high concentrations. A 50- to 100-fold excess over cysteine is a good range for saturation with minimal non-specific labeling.[8]
Q4: How should I prepare and store the this compound stock solution?
This compound should be dissolved in an anhydrous solvent like DMSO or DMF to create a stock solution.[4][7] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[7] For long-term storage, the stock solution should be kept at -20°C or -80°C and protected from light.[1] Use within one month when stored at -20°C, or within six months at -80°C.[1]
Q5: How do I remove excess, unreacted this compound after the labeling reaction?
It is crucial to remove the unreacted dye to avoid high background fluorescence.
-
Gel Filtration Chromatography: A Sephadex column can be used to separate the larger labeled protein from the smaller, unreacted dye molecules.[4]
-
Ultrafiltration: For smaller-scale reactions, ultrafiltration with a molecular weight cutoff (MWCO) vial appropriate for your protein can effectively remove the free dye.[4]
-
Quenching: The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to react with the excess maleimide.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the labeling of protein thiols with maleimide-functionalized dyes.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5[7][8] | Balances reaction efficiency and specificity. |
| Dye:Thiol Molar Ratio | 50-100 fold excess[8] | A 10-20 fold excess is a common starting point.[7] |
| Reaction Time | 30 minutes - 2 hours[4][8] | Can be extended to overnight.[4] |
| Reaction Temperature | Room Temperature[9][11] | |
| TCEP Concentration | 2 mM[8] | For reduction of disulfide bonds. |
| Protein Concentration | 50 - 100 µM[4][9] |
Experimental Protocols
Detailed Protocol for Labeling Protein Thiols with this compound
This protocol provides a general guideline for labeling protein thiols. Optimization may be required for specific proteins.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5[4][9]
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: β-mercaptoethanol or DTT
-
Purification system (e.g., Sephadex G-25 column or ultrafiltration device)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the reaction buffer to a final concentration of 50-100 µM.[4][9]
-
Reduce Disulfide Bonds (Optional but Recommended):
-
Add a 10-fold molar excess of TCEP to the protein solution.[4] A final concentration of 2 mM TCEP is often optimal.[8]
-
Incubate for approximately 30 minutes at room temperature.[4] It is advisable to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4]
-
Crucially, remove the TCEP using a desalting column or buffer exchange before proceeding.[7]
-
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[4]
-
Labeling Reaction:
-
Stop the Reaction (Optional): Add a final concentration of ~20 mM β-mercaptoethanol to quench any unreacted maleimide.[11]
-
Purify the Labeled Protein:
-
Determine Degree of Labeling (Optional): The degree of labeling can be calculated by measuring the absorbance of the protein and the dye.
Visualizations
Caption: Experimental workflow for labeling protein thiols with this compound.
Caption: Reaction pathway for this compound with a protein thiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
impact of reducing agents on BODIPY Green 8-P2M staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY Green 8-P2M, with a specific focus on the impact of reducing agents on staining performance.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is a thiol-reactive fluorescent probe. Its fluorescence is initially quenched. Upon reaction with a thiol group (present in cysteine residues of proteins), the quenching is relieved, and the probe emits a bright green fluorescence. This mechanism allows for the specific detection of thiols with a high signal-to-noise ratio.[1][2][]
Q2: Why do reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) interfere with this compound staining?
A2: DTT is a thiol-containing reducing agent. As this compound is thiol-reactive, DTT will directly react with the probe, causing fluorescence in the solution and preventing the probe from binding to the intended protein target. This leads to high background signal and inaccurate quantification. TCEP is a non-thiol reducing agent, but it can also react with the maleimide (B117702) group of the BODIPY probe, rendering it unable to bind to the protein's cysteine residues.[4][5][6][7][8]
Q3: Is it necessary to remove reducing agents from my sample before staining?
A3: Yes, it is highly recommended to remove reducing agents like DTT and TCEP before performing this compound staining to ensure accurate and specific detection of your protein of interest.
Q4: What is the difference in interference between DTT and TCEP?
A4: DTT directly and rapidly reacts with the BODIPY probe due to its thiol groups, leading to immediate and strong background fluorescence. TCEP's reaction with the maleimide group of the probe can be slower but will still significantly reduce the efficiency of protein labeling.
Q5: Can I use a lower concentration of reducing agent to avoid interference?
A5: While a lower concentration of reducing agent will have a lesser impact, any amount can still lead to some degree of non-specific fluorescence or reduced labeling efficiency. For quantitative and sensitive applications, complete removal of the reducing agent is the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Presence of thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the sample buffer. | Remove the reducing agent from your sample prior to staining using methods like acetone (B3395972) precipitation or dialysis. |
| Excess unbound this compound probe. | Ensure adequate removal of unbound probe after the staining step through washing or gel filtration. | |
| No or Weak Signal | The maleimide group of the BODIPY probe has been inactivated by a reducing agent (e.g., TCEP). | Remove TCEP from your sample before adding the this compound probe. |
| The thiol groups on the target protein are not available for labeling (e.g., they are oxidized or part of disulfide bonds). | If you are trying to label reduced cysteines, ensure your reduction step is complete and the reducing agent is subsequently removed before labeling. | |
| Insufficient concentration of the BODIPY probe. | Optimize the concentration of the this compound probe used for staining. | |
| Inconsistent or Non-Reproducible Results | Variable amounts of residual reducing agents in different sample preparations. | Standardize your sample preparation protocol to ensure complete and consistent removal of reducing agents. |
| Degradation of the this compound probe. | Store the probe as recommended by the manufacturer, protected from light and moisture. Prepare fresh working solutions for each experiment. |
Quantitative Data Summary
| Reducing Agent | Concentration Range (typical in lysis buffers) | Expected Impact on this compound Staining | Mechanism of Interference |
| DTT | 1 - 5 mM | High: Significant increase in background fluorescence, substantial decrease in specific signal. | Direct reaction with the probe via its thiol groups. |
| β-mercaptoethanol | 1 - 5% (v/v) | High: Similar to DTT, will cause high background fluorescence. | Direct reaction with the probe via its thiol group. |
| TCEP | 0.5 - 5 mM | Moderate to High: Significant decrease in specific signal with minimal increase in background fluorescence. | Reacts with and inactivates the maleimide group of the probe. |
Experimental Protocols
Protocol 1: Acetone Precipitation for Removal of Reducing Agents
This protocol is designed to remove interfering substances, such as reducing agents, from your protein sample before labeling with this compound.
Materials:
-
Protein sample containing reducing agents.
-
Ice-cold 100% acetone.
-
Microcentrifuge tubes.
-
Microcentrifuge capable of reaching 15,000 x g at 4°C.
-
Buffer for resuspension (e.g., PBS, pH 7.2-7.5, free of thiols).
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add four volumes of ice-cold 100% acetone to your protein sample.
-
Vortex briefly and incubate the mixture at -20°C for 60 minutes.[9]
-
Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9]
-
Carefully decant and discard the supernatant, which contains the reducing agents and other interfering substances.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable thiol-free buffer for your downstream this compound staining.
Protocol 2: Staining of Proteins with this compound
This protocol provides a general workflow for labeling a purified protein with this compound after the removal of reducing agents.
Materials:
-
Protein sample in a thiol-free buffer (pH 7.0-7.5).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.2-7.5).
Procedure:
-
Ensure your protein sample is in a thiol-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
-
The labeled protein is now ready for downstream applications.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration. | Semantic Scholar [semanticscholar.org]
- 7. Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups: anomalous elution of TCEP by gel filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
solving inconsistent results with BODIPY Green 8-P2M
Welcome to the technical support center for BODIPY Green 8-P2M. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this thiol-reactive fluorescent probe. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fluorogenic probe designed to react with thiol groups, which are predominantly found in cysteine residues of proteins.[] The probe's fluorescence is initially quenched through a process called photoinduced electron transfer (d-PeT).[][] Upon reaction with a thiol group, this quenching mechanism is disrupted, leading to a significant increase in fluorescence, which provides a high signal-to-noise ratio.[]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the reactivity of the probe. Unused stock solutions of the maleimide (B117702) dye should be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.[3] It is recommended to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use, as maleimides are sensitive to moisture and can hydrolyze, rendering them non-reactive.[4]
Q3: Why am I observing a weak or no fluorescent signal?
A weak or nonexistent signal can be due to several factors, including:
-
Maleimide Hydrolysis: The maleimide group on the probe is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[5]
-
Incomplete Disulfide Bond Reduction: Maleimides react with free thiols, not with disulfide bonds. If your protein of interest has cysteine residues forming disulfide bridges, these must be reduced prior to labeling.[4][6][7]
-
Presence of Competing Thiols: Reducing agents like DTT contain thiol groups that will compete with your protein for reaction with the probe.[6] It is essential to remove any excess thiol-containing reducing agents before adding the dye.[8]
-
Suboptimal Dye-to-Protein Ratio: Using too little dye will result in a low degree of labeling and consequently a weak signal.[9]
-
Fluorescence Quenching: At high concentrations, BODIPY dyes can form aggregates, leading to aggregation-caused quenching (ACQ) and a decrease in fluorescence.[][10]
Q4: What is causing high background fluorescence in my experiment?
High background fluorescence can obscure your specific signal and make data interpretation difficult. Common causes include:
-
Non-specific Binding: The probe may bind to unintended targets in your sample.[11] Hydrophobic interactions of the dye can contribute to this issue.[11]
-
Excess Unbound Probe: Insufficient washing after the staining step can leave behind unbound fluorescent probes.[12]
-
Autofluorescence: Biological samples can have endogenous fluorophores that contribute to the background signal.[13]
-
Contaminated Reagents: Buffers and other solutions may be contaminated with fluorescent impurities.[14]
Troubleshooting Guides
Guide 1: Weak or No Fluorescent Signal
If you are experiencing a weak or absent signal, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| Maleimide Inactivity | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Avoid prolonged storage of the dye in aqueous solutions.[4][5] |
| Incomplete Reduction of Disulfides | Ensure complete reduction of disulfide bonds in your protein by using a sufficient concentration of a reducing agent like TCEP. TCEP is often preferred as it does not contain thiols and does not need to be removed before labeling.[15] |
| Interference from Reducing Agents | If using a thiol-containing reducing agent like DTT, remove it completely before adding the probe. This can be done using methods like dialysis or gel filtration.[8] |
| Suboptimal Reaction pH | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[15] Working within this range ensures high selectivity for thiols over other nucleophilic groups like amines.[6] |
| Incorrect Dye-to-Protein Ratio | Optimize the molar ratio of the dye to your protein. A 10- to 20-fold molar excess of the maleimide dye over the protein is a common starting point.[4] |
| Aggregation-Caused Quenching | Avoid using excessively high concentrations of the probe to prevent aggregation and subsequent fluorescence quenching.[][10] |
Guide 2: High Background Fluorescence
To address high background fluorescence, consider the following:
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Include a blocking step in your protocol using an agent like Bovine Serum Albumin (BSA) to minimize non-specific binding.[13] Optimize the concentration of the probe by titration to find the lowest concentration that still provides a good signal-to-noise ratio.[14] |
| Insufficient Washing | Increase the number and duration of washing steps after probe incubation to thoroughly remove any unbound dye.[12] |
| Autofluorescence | Image an unstained control sample to determine the level of autofluorescence.[13][14] If autofluorescence is high, you may need to use spectral unmixing or choose a different fluorescent probe with a distinct emission spectrum. |
| Contaminated Solutions | Ensure all buffers and solutions are freshly prepared and filtered to remove any potential fluorescent contaminants.[14] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required for your specific protein and experimental setup.
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[4][7] The buffer should not contain any thiol compounds.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.[4]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted dye from the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatographic methods.[6]
-
-
Storage:
Visualizations
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. atto-tec.com [atto-tec.com]
- 9. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Protein Detection: SYPRO Ruby vs. BODIPY Green 8-P2M
In the dynamic world of proteomics and drug development, the accurate detection and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) are paramount. Fluorescent stains have emerged as a superior alternative to traditional colorimetric methods like Coomassie blue and silver staining, offering higher sensitivity, a broader dynamic range, and better compatibility with downstream applications such as mass spectrometry. This guide provides a comprehensive comparison of two fluorescent protein detection agents: the well-established SYPRO Ruby and the novel thiol-reactive probe, BODIPY Green 8-P2M.
While SYPRO Ruby is a widely used and extensively documented total protein stain, this compound is a more recent entrant with a distinct chemical reactivity. This comparison will delve into their respective mechanisms of action, present available performance data, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific needs.
SYPRO Ruby: The Gold Standard in Fluorescent Protein Staining
SYPRO Ruby is an ultrasensitive, ready-to-use luminescent stain highly favored for 1-D and 2-D PAGE analysis.[1][2] It consists of an organometallic ruthenium chelate that selectively and non-covalently binds to proteins.[1][3] This interaction is primarily with basic amino acids and the polypeptide backbone, leading to less protein-to-protein variability compared to other staining methods.[4] The dye exhibits two excitation maxima at approximately 280 nm and 450 nm, with an emission maximum around 610 nm.[5] This allows for flexible imaging with UV transilluminators, blue-light transilluminators, or laser-based scanners.[2]
Performance Characteristics of SYPRO Ruby
SYPRO Ruby is renowned for its high sensitivity and broad linear dynamic range, making it suitable for the quantification of both high and low abundance proteins.
| Performance Metric | SYPRO Ruby |
| Limit of Detection | 0.25–1 ng of protein[2] |
| Linear Dynamic Range | Over three orders of magnitude[4] |
| Protein-to-Protein Variability | Low |
| Compatibility with Mass Spectrometry | Yes[4] |
| Staining Time | 90 minutes (Rapid Protocol) to Overnight (Basic Protocol)[4] |
Experimental Protocol for SYPRO Ruby Protein Gel Stain
Two primary protocols are available for SYPRO Ruby staining: a basic overnight protocol for maximum sensitivity and a rapid 90-minute protocol.[4]
Reagents:
-
Fixation Solution: 50% methanol (B129727), 7% acetic acid
-
SYPRO Ruby Protein Gel Stain (ready-to-use)
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Basic Protocol (for a standard mini-gel):
-
Fixation: After electrophoresis, place the gel in a clean container with 100 mL of fixation solution. Agitate on an orbital shaker for 30 minutes. Repeat with fresh fixation solution for another 30 minutes.[1] For isoelectric focusing (IEF) gels, fix for 3 hours in 40% methanol and 10% trichloroacetic acid, followed by three 10-minute washes with ultrapure water.[1]
-
Staining: Decant the fixation solution and add 60 mL of SYPRO Ruby gel stain. Protect the container from light and agitate on an orbital shaker overnight.[1]
-
Washing: Transfer the gel to a clean container and wash with 100 mL of wash solution for 30 minutes.[1]
-
Final Rinse: Before imaging, rinse the gel twice with ultrapure water for 5 minutes each to prevent potential damage to the imager.[4]
Rapid Protocol (90 minutes):
-
Fixation: Fix the gel in 100 mL of fixation solution for 15 minutes. Repeat with fresh solution for another 15 minutes.[5]
-
Staining: Add 60 mL of SYPRO Ruby gel stain. Microwave for 30 seconds, agitate for 30 seconds, and microwave for another 30 seconds until the stain reaches 80–85°C. Agitate on an orbital shaker for 30 minutes.[1]
-
Washing: Wash the gel in 100 mL of wash solution for 30 minutes.[1]
-
Final Rinse: Rinse twice with ultrapure water for 5 minutes each before imaging.[4]
This compound: A Novel Thiol-Reactive Probe
This compound is described as a novel fluorescence probe based on the BODIPY fluorophore.[6] Its mechanism of action is fundamentally different from SYPRO Ruby. It is a thiol-reactive probe, meaning its fluorescence is strongly quenched until it reacts with a thiol group, such as the sulfhydryl group in cysteine residues.[6] This "turn-on" mechanism suggests the potential for a very high signal-to-noise ratio.[6] It has been proposed for detecting extremely low concentrations of protein in gels after SDS-PAGE.[6]
Performance Characteristics of this compound
Crucially, there is a significant lack of publicly available, peer-reviewed data to quantify the performance of this compound as a total protein stain for electrophoresis gels. Key metrics such as the limit of detection, linear dynamic range, and protein-to-protein variability have not been documented in the context of this application.
| Performance Metric | This compound |
| Limit of Detection | Not available |
| Linear Dynamic Range | Not available |
| Protein-to-Protein Variability | Potentially high (dependent on cysteine content) |
| Compatibility with Mass Spectrometry | Not documented for this application |
| Staining Time | Not available |
Theoretical Considerations and Potential Drawbacks
While the "turn-on" fluorescence of a thiol-reactive probe is intriguing, its application as a total protein stain presents considerable challenges:
-
Dependency on Cysteine Content: The staining intensity would be directly proportional to the number of accessible cysteine residues in a protein. Proteins with few or no cysteines would be poorly stained or not detected at all, leading to high protein-to-protein variability and inaccurate quantification of total protein.
-
Pre-Staining vs. Post-Staining: Thiol-reactive dyes are typically used for pre-labeling of proteins before electrophoresis, often for specific detection or differential display proteomics.[7] A post-electrophoresis staining protocol for total protein detection using a thiol-reactive dye is not a standard or validated method.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate a general workflow for fluorescent protein staining and the "turn-on" mechanism of a thiol-reactive probe.
Conclusion: An Established Workhorse vs. an Unproven Contender
The comparison between SYPRO Ruby and this compound for total protein detection in gels reveals a significant disparity in their current standing within the research community.
SYPRO Ruby is a well-characterized, reliable, and highly sensitive fluorescent stain with a proven track record. Its low protein-to-protein variability and extensive documentation make it a gold standard for quantitative proteomics. The availability of both a rapid and a high-sensitivity protocol provides flexibility for various experimental needs.
This compound , on the other hand, remains a novel probe with a theoretically advantageous "turn-on" fluorescence mechanism. However, its utility as a total protein stain is unsubstantiated by publicly available data. The inherent dependence on cysteine content for staining makes it, in principle, unsuitable for the accurate quantification of total protein profiles. While it may hold promise for specific applications, such as the detection of cysteine-rich proteins or as a pre-labeling agent, it cannot be recommended as a direct replacement for SYPRO Ruby for general protein detection in electrophoresis gels based on current knowledge.
For researchers requiring sensitive, quantitative, and reliable total protein detection, SYPRO Ruby remains the demonstrably superior choice. Future studies are needed to validate the performance and potential applications of this compound and other thiol-reactive dyes in the context of total protein staining.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abpbio.com [abpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lonzabio.jp [lonzabio.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An effective thiol-reactive probe for differential scanning fluorimetry with a standard RT-PCR device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Detection: BODIPY Green 8-P2M vs. Coomassie Blue
For researchers in the life sciences and drug development, accurate and sensitive detection of proteins is a cornerstone of experimental success. Following protein separation by polyacrylamide gel electrophoresis (SDS-PAGE), visualization is paramount. For decades, Coomassie Blue has been the go-to, reliable workhorse for staining protein gels. However, the advent of fluorescent technologies has introduced highly sensitive alternatives, such as the thiol-reactive dye, BODIPY Green 8-P2M. This guide provides a comprehensive comparison of these two protein staining methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between this compound and Coomassie Blue often comes down to a trade-off between sensitivity, cost, and the required experimental workflow. Here's a summary of their key performance characteristics:
| Feature | This compound | Coomassie Blue (Colloidal G-250) | Coomassie Blue (R-250) |
| Detection Limit | ~4 ng[1] | 3 - 10 ng[2][3] | ~50 ng[4] |
| Staining Mechanism | Covalent labeling of thiol groups (cysteine residues) | Non-covalent, ionic and hydrophobic interactions with basic and aromatic amino acids | Non-covalent, ionic and hydrophobic interactions with basic and aromatic amino acids[4][5] |
| Workflow | Typically pre-electrophoresis staining of the protein sample | Post-electrophoresis in-gel staining | Post-electrophoresis in-gel staining[6][7] |
| Protocol Time | ~2-3 hours (pre-staining) | ~2 hours to overnight (staining and destaining) | ~4 hours to overnight (staining and destaining)[5][6][7] |
| Linear Dynamic Range | ~30-fold[1] | Wide | Moderate |
| Visualization | Fluorescence imager (e.g., UV or blue-light transilluminator) | Visible light (white light box) | Visible light (white light box) |
| Mass Spectrometry Compatibility | Yes | Yes | Yes |
Unveiling the Mechanisms: How They Work
The fundamental difference between this compound and Coomassie Blue lies in their interaction with proteins. This dictates not only their sensitivity but also the experimental workflow.
This compound: A Targeted Covalent Bond
This compound is a fluorescent probe equipped with a maleimide (B117702) functional group. This group specifically and covalently reacts with the thiol (-SH) group of cysteine residues within proteins. The dye itself is designed to be fluorogenic, meaning its fluorescence is significantly enhanced upon binding to its target. This targeted, covalent labeling results in a high signal-to-noise ratio and exceptional sensitivity.
Coomassie Blue: A Classic Non-Covalent Interaction
Coomassie Brilliant Blue, in both its R-250 and G-250 forms, binds to proteins through non-covalent interactions. These include electrostatic interactions between the negatively charged dye molecules and positively charged amino acid residues (like lysine, arginine, and histidine), as well as hydrophobic interactions with aromatic residues. The staining process requires a fixing step to precipitate proteins within the gel, followed by staining and a subsequent destaining step to remove the background dye, revealing the protein bands.
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for protein detection using this compound and two common Coomassie Blue methods.
Protocol 1: Pre-Electrophoresis Protein Labeling with this compound
This protocol is adapted from general methods for labeling proteins with thiol-reactive maleimide dyes.
Materials:
-
This compound stock solution (10 mM in DMSO or DMF)
-
Protein sample in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
SDS-PAGE running buffer and gel
-
Fluorescence imaging system
Procedure:
-
Protein Preparation: Dissolve the protein sample in a degassed buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional but Recommended): To ensure the availability of free thiol groups, add a 10-100 fold molar excess of a reducing agent like TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the dye.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of dye to protein between 10:1 and 20:1. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol, to scavenge any unreacted dye.
-
Sample Preparation for Electrophoresis: Add SDS-PAGE sample loading buffer to the labeled protein solution.
-
Electrophoresis: Run the samples on a standard SDS-PAGE gel.
-
Visualization: After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a fluorescence imager with appropriate excitation and emission filters for BODIPY Green (Excitation/Emission: ~505/513 nm).
Protocol 2: In-Gel Staining with Coomassie Brilliant Blue R-250
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Blue R-250 in 40% methanol, 10% acetic acid.[6]
-
Destaining Solution: 10% ethanol, 7.5% acetic acid.[6]
-
Fixative/Destain Solution: 30% methanol, 10% acetic acid.[7]
-
Shaker or rocker
Procedure:
-
Fixation: After electrophoresis, rinse the gel with the Fixative/Destain Solution and then incubate in fresh fixative for at least 5 minutes.[7]
-
Staining: Remove the fixative and add the Coomassie Blue R-250 Staining Solution. Stain the gel for at least 3 hours with gentle agitation.[7] For a faster method, the staining solution can be heated in a microwave for 1 minute and then the gel shaken for 15 minutes.[6]
-
Destaining: Remove the staining solution and add the Destaining Solution. Incubate with agitation, changing the destain solution as needed, until the protein bands are clearly visible against a clear background.[7] This may take several hours.
-
Visualization: View the stained gel on a white light box.
Protocol 3: High-Sensitivity Staining with Colloidal Coomassie G-250
Materials:
-
Fixing Solution: 40% ethanol, 10% acetic acid.[2]
-
QC Colloidal Coomassie Stain (or equivalent)
-
Deionized water
-
Shallow staining tray
Procedure:
-
Gel Fixation (Recommended for high sensitivity): Remove the gel from the cassette and rinse with deionized water. Add the Fixing Solution and incubate for 15 minutes with gentle agitation.[2]
-
Staining: Dispose of the fixing solution and add the Colloidal Coomassie Stain. Stain for at least 3 hours at room temperature with gentle agitation. For maximal sensitivity, staining can be performed overnight.[2]
-
Washing: After staining, wash the gel with deionized water for 1-3 hours to reduce background.[2]
-
Visualization: View the stained gel on a white light box.
Experimental Workflow Comparison
The choice of staining method significantly impacts the experimental workflow. This compound typically involves pre-labeling the protein sample, while Coomassie Blue staining is a post-electrophoresis procedure.
Conclusion: Making the Right Choice
Both this compound and Coomassie Blue are effective for protein visualization in polyacrylamide gels, but they cater to different experimental needs.
Choose this compound when:
-
High sensitivity is critical: For detecting low-abundance proteins, the fluorescent signal of this compound offers a significant advantage.
-
Quantitative accuracy is paramount: The covalent and specific nature of the labeling can lead to a more linear and quantitative signal.
-
A fluorescence imager is available: This is a mandatory piece of equipment for visualizing the results.
Choose Coomassie Blue when:
-
A robust, simple, and cost-effective method is needed: Coomassie staining is a well-established and economical technique.
-
High sensitivity is not the primary concern: For visualizing abundant proteins, Coomassie provides excellent results.
-
A fluorescence imager is not accessible: The stained bands are easily visualized with a standard white light box.
Ultimately, the decision rests on the specific requirements of the experiment, the available equipment, and the desired balance between sensitivity and convenience. By understanding the principles and protocols of each method, researchers can make an informed choice to achieve clear and reliable protein detection.
References
- 1. Protein Detection on Gels, Blots and Arrays—Section 9.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. bioscience.fi [bioscience.fi]
- 5. interchim.fr [interchim.fr]
- 6. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
A Comparative Guide to Protein Quantification: BODIPY Green 8-P2M and Alternative Assays
For researchers, scientists, and drug development professionals seeking the optimal method for protein quantification, this guide provides a comprehensive comparison of the novel fluorescent probe, BODIPY Green 8-P2M, with established solution-based assays: the Bicinchoninic Acid (BCA) assay, the Bradford assay, and the Qubit protein assay. While traditionally used for highly sensitive detection in gel electrophoresis, this guide also explores the comparative landscape of this compound against common methods for protein quantification in solution.
This document offers a detailed analysis of the linear dynamic range, sensitivity, and procedural workflows of these methods, supported by experimental data and protocols to inform your selection of the most suitable assay for your research needs.
Performance Comparison
The choice of a protein quantification assay is critically dependent on the specific requirements of the experiment, including the expected protein concentration, the presence of interfering substances, and the desired sensitivity. The following table summarizes the key performance characteristics of this compound and the leading solution-based protein quantification assays.
| Assay | Principle | Linear Dynamic Range | Sensitivity | Key Advantages | Key Disadvantages |
| This compound | Thiol-reactive fluorescent dye for in-gel protein staining.[1][2][] | Not applicable for solution-based quantification. Used for detection in gels. | Extremely high sensitivity for detecting low protein concentrations in gels.[1][2][] | - Exceptional sensitivity for gel-based detection.- High signal-to-noise ratio.[1][] | - Primarily for in-gel staining, not a solution-based quantification assay.- Thiol-reactivity may lead to variability based on protein cysteine content. |
| BCA Assay | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation with bicinchoninic acid. | 0.5 µg/mL to 1.5 mg/mL | High | - Wide linear dynamic range.- Less susceptible to interference from most detergents and denaturing agents compared to Bradford. | - Susceptible to interference from reducing agents.- Requires incubation at an elevated temperature. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to protein, causing a shift in absorbance maximum. | 1 µg/mL to 2000 µg/mL (depending on the format) | Good | - Fast and simple procedure.- Compatible with most salts, solvents, and reducing agents. | - Narrower linear dynamic range compared to BCA.- Highly susceptible to interference from detergents. |
| Qubit Protein Assay | Fluorescent dye that binds to protein. | 12.5 µg/mL to 5 mg/mL (Standard Assay)100 µg/mL to 20 mg/mL (Broad Range Assay) | Very High | - High sensitivity and broad dynamic range.- Resistant to many common contaminants, including reducing agents and some detergents.- Simple workflow with a dedicated fluorometer. | - Requires a specific Qubit Fluorometer.- Higher cost per sample compared to colorimetric assays. |
Experimental Workflows and Signaling Pathways
Understanding the underlying mechanisms and procedural steps is crucial for successful protein quantification. The following diagrams illustrate the experimental workflows for protein quantification using a generic fluorescent dye-based solution assay and the specific application of this compound for in-gel protein staining. A comparative flowchart highlights the decision-making process for selecting the appropriate assay.
Detailed Experimental Protocols
1. This compound In-Gel Protein Staining Protocol (General)
-
SDS-PAGE: Separate protein samples on a polyacrylamide gel.
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 30 minutes.
-
Washing: Wash the gel with deionized water three times for 10 minutes each to remove the fixation solution.
-
Staining: Prepare the this compound staining solution according to the manufacturer's instructions. Incubate the gel in the staining solution for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Destaining (Optional): For lower background, a short destaining step in a solution of 20% methanol and 5% acetic acid can be performed.
-
Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters for green fluorescence (e.g., ~488 nm excitation and ~520 nm emission).
2. BCA Protein Assay Protocol (Microplate Procedure)
-
Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B in a 50:1 ratio.
-
Standard Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations ranging from 25 to 2000 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the standard curve range.
-
Assay: Add 25 µL of each standard and unknown sample to a 96-well microplate. Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the unknown samples from the standard curve.
3. Bradford Protein Assay Protocol (Microplate Procedure)
-
Standard Preparation: Prepare a series of protein standards (e.g., BSA) with known concentrations ranging from 125 to 1500 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the standard curve range.
-
Assay: Add 5 µL of each standard and unknown sample to a 96-well microplate. Add 250 µL of the Coomassie dye reagent to each well and mix.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the unknown samples from the standard curve.
4. Qubit Protein Assay Protocol (Standard Assay)
-
Reagent Preparation: Prepare the Qubit working solution by diluting the Qubit Protein Reagent 1:200 in the Qubit Protein Buffer.
-
Standard Preparation: Prepare two standards as directed by the manufacturer's protocol (Standard #1 and Standard #2).
-
Sample Preparation: Use 1-20 µL of your protein sample.
-
Assay: In Qubit assay tubes, add 190 µL of the Qubit working solution to the standard tubes and the appropriate volume of working solution (180-199 µL) to the sample tubes. Add 10 µL of each standard to the respective tubes. Add 1-20 µL of your unknown sample to the sample tubes. The final volume in all tubes should be 200 µL.
-
Incubation: Vortex all tubes and incubate at room temperature for 15 minutes.
-
Measurement: Read the fluorescence on the Qubit Fluorometer.
-
Analysis: The Qubit Fluorometer will automatically calculate the concentration of the unknown samples based on the standard curve generated from the two standards.
Disclaimer: These protocols are intended as general guidelines. Please refer to the specific manufacturer's instructions for the reagents and equipment you are using.
References
Navigating the Nexus of Fluorescence and Mass Spectrometry: A Comparative Guide to BODIPY Green 8-P2M Compatibility
For researchers, scientists, and drug development professionals leveraging the power of both fluorescence-based detection and mass spectrometry, the choice of a compatible chemical probe is critical. This guide provides a comprehensive comparison of BODIPY Green 8-P2M, a thiol-reactive fluorescent probe, with alternative reagents, focusing on their performance and compatibility with mass spectrometry-based workflows.
This compound is a novel fluorescent probe designed for the detection of thiols, making it a valuable tool for labeling cysteine-containing proteins and peptides. Its compatibility with mass spectrometry (MS) opens up avenues for integrated workflows that combine sensitive fluorescent visualization with precise mass-based identification and quantification. This guide delves into the specifics of this compatibility, compares it with other commonly used thiol-reactive probes, and provides detailed experimental protocols to aid in the design and execution of such experiments.
Performance Comparison of Thiol-Reactive Probes
The selection of a fluorescent probe for applications involving mass spectrometry hinges on several factors, including its reactivity, the stability of the resulting conjugate, and its behavior within the mass spectrometer. Here, we compare this compound with other classes of thiol-reactive fluorescent probes.
| Feature | This compound | Maleimide-Functionalized Dyes (e.g., CF® Dyes, Rhodamine Red™ C2 Maleimide) | Iodoacetamide-Functionalized Dyes (e.g., BODIPY™ FL C1-IA) | Coumarin-Based Dyes (e.g., CPM) |
| Reactive Group | Phenyl-2-maleimide (P2M) | Maleimide (B117702) | Iodoacetamide (B48618) | Maleimide |
| Thiol Selectivity | High | High | High | High |
| MS Compatibility | Yes | Yes | Yes | Yes |
| Unique MS Signature | Boron isotopic pattern (¹⁰B/¹¹B) and neutral loss of HF | No inherent unique signature | No inherent unique signature | No inherent unique signature |
| Photostability | Generally high for BODIPY dyes | Varies by fluorophore | Generally high for BODIPY dyes | Moderate |
| Fluorescence Quantum Yield | High | Varies by fluorophore | High | Moderate (fluorescence increases upon reaction) |
Mass Spectrometry Compatibility: A Deeper Look
The compatibility of a fluorescent probe with mass spectrometry is not merely about its ability to be ionized and detected. It also involves the predictability of its fragmentation and any unique features that can aid in data analysis.
| Probe | Molecular Weight (Da) | Key Mass Spectrometry Characteristics |
| This compound | 419.23 (C₂₃H₂₀BF₂N₃O₂) | Boron Isotopic Signature: The natural 1:4 abundance ratio of ¹⁰B and ¹¹B isotopes creates a distinct and predictable pattern in the MS1 spectrum, facilitating the identification of labeled peptides[1][2]. Neutral Loss: A characteristic neutral loss of HF (20.006 Da) is often observed during fragmentation, providing an additional signature for identifying BODIPY-labeled species[1][2]. |
| CF® Dye Maleimides | Varies by dye | Generally good ionization and fragmentation. The specific mass addition is dependent on the chosen CF® Dye. |
| Rhodamine Red™ C2 Maleimide | ~550-600 (Varies) | Compatible with MALDI-MS after in-gel digestion[3]. Fragmentation patterns are typical for peptides. |
| BODIPY™ FL C₁-IA | 392.19 (C₁₈H₂₁BF₂IN₂O₂) | Similar to other BODIPY dyes, it exhibits the characteristic boron isotopic signature and potential for HF neutral loss. It is highly specific for cysteine residues[3]. |
| CPM | 402.44 (C₂₄H₂₂N₂O₄) | Forms a stable adduct with thiols that can be analyzed by mass spectrometry to identify modification sites[4]. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes in integrated fluorescence and mass spectrometry workflows. Below are representative protocols for protein labeling and subsequent mass spectrometry analysis.
Protocol 1: Labeling of Proteins with this compound for Mass Spectrometry
This protocol is adapted from established methods for thiol-reactive fluorescent labeling and mass spectrometry of BODIPY-labeled peptides[1][2].
1. Protein Reduction and Alkylation:
-
Reduce disulfide bonds in the protein sample by incubating with 5 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
To alkylate any remaining free cysteines that are not intended to be labeled with the fluorescent probe, add 20 mM iodoacetamide and incubate in the dark at room temperature for 30 minutes.
2. Probe Labeling:
-
Remove excess DTT and iodoacetamide using a desalting column or through buffer exchange.
-
Add a 10- to 20-fold molar excess of this compound (dissolved in DMSO) to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
3. Sample Preparation for Mass Spectrometry:
-
Remove excess, unreacted probe using a desalting column or by protein precipitation.
-
For bottom-up proteomics, digest the labeled protein with trypsin (1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
4. LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Data Acquisition:
-
MS1 Scan: Acquire full MS scans to detect the characteristic isotopic pattern of BODIPY-labeled peptides. The M to M+1 relative intensity for BODIPY-labeled peptides is expected to be in the range of 15.1% to 20.5% for typical tryptic peptides[1].
-
MS2 Scan (Fragmentation): Use data-dependent acquisition to select precursor ions for fragmentation (HCD or CID). Look for the neutral loss of HF (20.006 Da) from the precursor ion and in the fragment ions.
-
Protocol 2: General Protocol for Labeling Proteins with Maleimide Dyes (e.g., CF® Dyes)
This is a general protocol that can be adapted for various maleimide-functionalized fluorescent dyes[5].
1. Protein Preparation:
-
Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).
-
If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
2. Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO.
3. Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification:
-
Remove unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.
5. Mass Spectrometry Analysis:
-
Proceed with protein digestion and LC-MS/MS analysis as described in Protocol 1. The data analysis will focus on identifying the mass shift corresponding to the specific maleimide dye used.
Visualizing the Workflow
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for labeling proteins with this compound and subsequent mass spectrometry analysis.
Caption: Key mass spectrometric signatures of BODIPY-labeled peptides.
References
- 1. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Quantification: BODIPY Green 8-P2M and its Alternatives
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible experimental results. This guide provides a comprehensive comparison of a novel fluorescent probe, BODIPY Green 8-P2M, with established colorimetric methods—the Bicinchoninic Acid (BCA) and Bradford assays. We present a side-by-side analysis of their performance, detailed experimental protocols, and visual workflows to aid in selecting the optimal assay for your specific research needs.
Performance Comparison of Protein Quantification Assays
The choice of a protein quantification assay depends on several factors, including the required sensitivity, the presence of interfering substances in the sample, and the desired dynamic range. The following table summarizes the key characteristics of this compound and the widely used BCA and Bradford assays.
| Feature | This compound | Bicinchoninic Acid (BCA) Assay | Bradford Assay |
| Principle | Thiol-reactive fluorescent dye that exhibits increased fluorescence upon reacting with cysteine and other thiol-containing residues in proteins.[1][2][3] | Proteins reduce Cu²⁺ to Cu⁺ in an alkaline medium, and Cu⁺ is then chelated by bicinchoninic acid, producing a colorimetric signal.[4][5][6][7] | Coomassie Brilliant Blue G-250 dye binds to basic and aromatic amino acid residues, causing a shift in the dye's absorbance maximum.[8][9] |
| Detection Method | Fluorescence (Excitation/Emission ~505/513 nm) | Colorimetric (Absorbance at 562 nm)[5][10][11] | Colorimetric (Absorbance at 595 nm)[8][12] |
| Sensitivity | High; capable of detecting extremely low concentrations of protein.[1][2][3] | High (down to 20 µg/mL).[13] | Good (1-20 µg/mL).[14][15] |
| Dynamic Range | Narrow (typically requires sample dilution) | Wide (20-2000 µg/mL).[13] | Narrow (wider range protocols available).[16] |
| Assay Time | Fast | Slower (requires incubation).[13] | Fast.[15] |
| Detergent Compatibility | Generally compatible, but high concentrations may interfere. | Generally compatible with non-ionic detergents up to 5%.[14][17] | Sensitive to detergents.[17] |
| Reducing Agent Compatibility | Not compatible (reacts with thiols like DTT, β-mercaptoethanol).[1][2][3] | Not compatible.[17] | Generally compatible.[7][17] |
| Protein-to-Protein Variation | Dependent on thiol content. | Low.[4] | High. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible protein quantification. Below are the step-by-step protocols for the BCA and Bradford assays, along with a representative protocol for a fluorescent dye-based assay that can be adapted for probes like this compound.
Bicinchoninic Acid (BCA) Assay Protocol
The BCA assay is a robust method favored for its compatibility with detergents.
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in a sodium hydroxide (B78521) solution)
-
BCA Reagent B (4% cupric sulfate (B86663) solution)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 562 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution. A typical range is from 25 µg/mL to 2000 µg/mL. Also, prepare a blank sample containing the same buffer as the standards.
-
Preparation of Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B. This working reagent should be prepared fresh.[5][10]
-
Sample and Standard Incubation:
-
Incubation: Mix the plate gently and incubate at 37°C for 30 minutes or at room temperature for 2 hours.[6]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[10]
-
Data Analysis: Subtract the absorbance of the blank from all standard and sample readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Bradford Assay Protocol
The Bradford assay is a rapid and sensitive method, particularly suitable for samples without detergents.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol (B129727) or ethanol)
-
Protein standard (e.g., BSA) at a known concentration (e.g., 1 mg/mL)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution. A common range is from 125 µg/mL to 1500 µg/mL. Prepare a blank with the buffer used for the standards.
-
Sample and Standard Incubation:
-
Incubation: Mix well and incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.[8]
-
Data Analysis: Subtract the blank absorbance from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of the unknown samples.
Fluorescent Dye-Based Assay Protocol (Representative)
This protocol provides a general workflow for using a fluorescent dye for protein quantification and can be adapted for thiol-reactive probes like this compound for in-solution measurements, keeping in mind the incompatibility with reducing agents.
Materials:
-
Fluorescent dye reagent (e.g., this compound)
-
Dilution buffer (ensure it is free of thiols if using a thiol-reactive dye)
-
Protein standard (e.g., BSA)
-
Fluorometer or fluorescent microplate reader with appropriate excitation and emission filters
Procedure:
-
Preparation of Standards: Prepare a dilution series of a protein standard in the appropriate buffer.
-
Preparation of Dye Working Solution: Dilute the concentrated fluorescent dye stock solution in the dilution buffer to the optimal working concentration as recommended by the manufacturer.
-
Sample and Standard Incubation:
-
In a microplate, add a small volume (e.g., 1-20 µL) of each standard and unknown sample to separate wells.
-
Add the dye working solution to each well to a final volume of 200 µL.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer, protected from light. For BODIPY dyes, this is typically around 15-30 minutes.[]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. For this compound, this is approximately 505 nm for excitation and 513 nm for emission.[]
-
Data Analysis: After subtracting the blank fluorescence, generate a standard curve by plotting the fluorescence intensity of the standards against their concentrations. Calculate the concentration of the unknown samples based on this curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in assay selection, the following diagrams illustrate a typical workflow for fluorescent protein quantification and a decision tree for choosing the right assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Quantifying proteins using the Bradford method [qiagen.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 12. nystullab.ucsf.edu [nystullab.ucsf.edu]
- 13. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 14. opentrons.com [opentrons.com]
- 15. citeqbiologics.com [citeqbiologics.com]
- 16. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azurebiosystems.com [azurebiosystems.com]
Unveiling the Superior Performance of BODIPY Green 8-P2M for Thiol Detection
For researchers, scientists, and drug development professionals engaged in the precise labeling and quantification of thiols, the selection of a suitable reactive probe is paramount. This guide provides a comprehensive comparison of BODIPY Green 8-P2M with other commonly employed thiol-reactive probes, supported by experimental data and detailed protocols to inform the optimal choice for your research needs.
This compound emerges as a superior choice for thiol detection due to its novel fluorogenic mechanism, which confers an exceptionally high signal-to-noise ratio.[1][2][][4] This attribute is particularly advantageous for the detection of low protein concentrations, for instance, in gel electrophoresis applications.[1][2][][4]
Key Performance Metrics: A Head-to-Head Comparison
The advantages of this compound become evident when its quantitative performance is compared with that of other widely used thiol-reactive probes, such as traditional maleimide (B117702) and iodoacetamide (B48618) derivatives.
| Property | This compound | Fluorescein (B123965) Maleimide | Tetramethylrhodamine Iodoacetamide |
| Fluorogenic Nature | Yes (Turn-on) | No | No |
| Signal-to-Noise Ratio | Extremely High[1][2][][4] | Low | Moderate |
| Quantum Yield (Φ) | Approaching 1.0 upon reaction | ~0.92 (unquenched) | Variable, prone to quenching |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[1] | ~75,000 cm⁻¹M⁻¹ | ~95,000 cm⁻¹M⁻¹ |
| Photostability | High[5] | Moderate[6][7] | High |
| Selectivity for Thiols | High | High (can react with amines at high pH)[8] | High (can react with other nucleophiles)[9] |
The "Turn-On" Advantage: The d-PeT Mechanism of this compound
The remarkable "turn-on" fluorescence of this compound is governed by a process known as photoinduced electron transfer (PeT). In its unreacted state, the fluorescence of the BODIPY core is quenched by a nearby electron-rich moiety. This process, termed "d-PeT" (photoinduced electron transfer from a donor), effectively keeps the probe in a dark state.
Upon reaction with a thiol group, the quenching moiety is electronically decoupled from the fluorophore. This disruption of the PeT process restores the inherent, bright fluorescence of the BODIPY dye, leading to a dramatic increase in the fluorescent signal. This mechanism is the foundation of the probe's high signal-to-noise ratio.[1][2][][4][6][10]
Caption: The d-PeT mechanism of this compound.
Experimental Protocols
To facilitate a direct comparison of thiol-reactive probes, the following experimental protocols are provided.
I. Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield of a thiol-reactive probe relative to a known standard.
Materials:
-
Test probe (e.g., this compound)
-
Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Thiol-containing compound (e.g., Glutathione, GSH)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
High-purity solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test probe and the standard fluorophore in the chosen solvent.
-
Prepare a Thiol Stock Solution: Prepare a concentrated stock solution of GSH in the same solvent.
-
React the Test Probe: To a solution of the test probe, add an excess of the GSH stock solution to ensure complete reaction and activation of the fluorophore.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the reacted test probe and the standard fluorophore, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
The quantum yield of the test probe (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²) where Φ is the quantum yield, m is the slope of the linear fit, and η is the refractive index of the solvent.
-
Caption: Workflow for determining fluorescence quantum yield.
II. Measurement of Reaction Kinetics
Objective: To determine the second-order rate constant for the reaction of a thiol-reactive probe with a thiol.
Materials:
-
Thiol-reactive probe
-
Thiol-containing compound (e.g., Glutathione, GSH)
-
UV-Vis Spectrophotometer or Spectrofluorometer with kinetic measurement capabilities
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the probe and GSH in the reaction buffer.
-
Set up the Reaction: In a cuvette, mix the probe and a pseudo-first-order excess of GSH.
-
Monitor the Reaction: Immediately begin monitoring the change in absorbance or fluorescence intensity over time at a wavelength where the product absorbs or fluoresces maximally.
-
Data Analysis:
-
For a pseudo-first-order reaction, plot the natural logarithm of the signal change versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of GSH.
-
Caption: Workflow for measuring reaction kinetics.
Conclusion
This compound offers significant advantages over traditional thiol-reactive probes, primarily due to its fluorogenic "turn-on" mechanism. This results in an exceptionally high signal-to-noise ratio, making it an ideal tool for sensitive applications where low background fluorescence is critical. Its high quantum yield, extinction coefficient, and photostability further solidify its position as a top-tier reagent for researchers in cell biology, proteomics, and drug discovery. The provided protocols offer a framework for the direct and quantitative comparison of this compound with other probes, enabling researchers to make data-driven decisions for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescence Intensity of Green Dyes: BODIPY Green 8-P2M, Fluorescein, and Alexa Fluor 488
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in ensuring the accuracy and sensitivity of experimental results. This guide provides an objective comparison of the fluorescence properties of BODIPY Green 8-P2M with two other widely used green fluorescent dyes: Fluorescein (B123965) and Alexa Fluor 488. The comparison focuses on key photophysical parameters that determine the brightness and suitability of these dyes for various applications.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorescent dye is primarily determined by two key parameters: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient indicates how efficiently the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters results in a brighter fluorescent probe.
Here is a summary of the key photophysical properties of BODIPY FL (as a proxy for BODIPY Green), Fluorescein, and Alexa Fluor 488:
| Property | BODIPY FL | Fluorescein | Alexa Fluor 488 |
| Excitation Maximum (λex) | ~503 nm[1] | ~494 nm[1] | ~499 nm[2] |
| Emission Maximum (λem) | ~512 nm[1] | ~521 nm[1] | ~520 nm[2] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[1][3] | ~88,000 cm⁻¹M⁻¹ (at pH > 8) | >65,000 cm⁻¹M⁻¹[4] |
| Fluorescence Quantum Yield (Φ) | ~0.90[1] | ~0.95 (in alkaline aqueous solutions) | ~0.92 |
| pH Sensitivity | Relatively insensitive to pH[3] | Highly pH-dependent (pKa ~6.4)[1] | Insensitive between pH 4 and 10[4] |
| Photostability | High | Moderate | High[4] |
| Solvent Sensitivity | Relatively insensitive to solvent polarity[3] | Sensitive to solvent polarity | Less sensitive than fluorescein |
Key Observations:
-
Brightness: All three dyes exhibit high molar extinction coefficients and quantum yields, making them bright fluorescent probes.
-
Environmental Sensitivity: A significant advantage of BODIPY dyes and Alexa Fluor 488 over fluorescein is their relative insensitivity to changes in pH and solvent polarity.[3][4] Fluorescein's fluorescence is known to be quenched in acidic environments.[1]
-
Photostability: Both BODIPY dyes and Alexa Fluor 488 are known for their superior photostability compared to fluorescein, which is prone to photobleaching under prolonged illumination.[4] This makes them more suitable for long-term imaging experiments.
Experimental Protocol for Comparing Fluorescence Intensity
To obtain a direct and quantitative comparison of the fluorescence intensity of different dyes under specific experimental conditions, the following protocol can be employed. This method relies on the use of a spectrofluorometer to measure the fluorescence emission of dye solutions at known concentrations.
Objective: To determine the relative fluorescence intensity of two or more fluorescent dyes in a given solvent.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, PBS buffer)
-
Fluorescent dye stock solutions of known concentration
Procedure:
-
Preparation of Dye Solutions:
-
Prepare stock solutions of each dye (e.g., 1 mM) in a suitable solvent (e.g., DMSO).
-
From the stock solutions, prepare a series of dilutions of each dye in the desired experimental solvent (e.g., PBS pH 7.4) to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the first dye.
-
Set the emission scan range to cover the expected emission spectrum of the dye.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all subsequent measurements.
-
-
Measurement:
-
Fill a cuvette with the pure solvent to record a blank measurement. This will be used for background subtraction.
-
Measure the fluorescence emission spectrum of each dilution of the first dye.
-
Repeat the process for the other dyes, ensuring that the instrument settings remain identical. For a fair comparison, it is often best to excite all dyes at a common wavelength, such as that of an available laser line (e.g., 488 nm), and measure the resulting emission.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the dye emission spectra.
-
Integrate the area under the corrected emission spectrum for each dye concentration.
-
Plot the integrated fluorescence intensity as a function of dye concentration for each dye.
-
The slope of the linear portion of this plot is proportional to the brightness of the dye under the specific experimental conditions. A steeper slope indicates a brighter dye.
-
Visualizing Experimental and Logical Relationships
To better understand the workflow and the factors influencing fluorescence, the following diagrams are provided.
References
- 1. BODIPY | AAT Bioquest [aatbio.com]
- 2. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
Quantitative Accuracy of BODIPY Green 8-P2M: A Comparative Guide for Thiol-Reactive Staining
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of thiols, particularly the sulfhydryl groups of cysteine residues in proteins, is a critical aspect of biomedical research and drug development. Thiol modifications play a significant role in protein structure, function, and redox signaling. A variety of fluorescent probes have been developed for the sensitive detection of these modifications. This guide provides a comparative analysis of BODIPY Green 8-P2M, a thiol-reactive fluorescent probe, and other common alternatives, with a focus on quantitative accuracy and experimental application.
Principle of Thiol Detection with this compound
This compound is a novel fluorescent probe designed for the detection of thiols. Its mechanism relies on a process called donor-excited photoinduced electron transfer (d-PeT). In its native state, the fluorescence of the BODIPY fluorophore is quenched by an adjacent maleimide (B117702) group. Upon reaction with a thiol group, the maleimide ring is modified, disrupting the d-PeT process and leading to a significant increase in fluorescence intensity.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for detecting low concentrations of thiols.[2][]
Quantitative Performance Comparison
The selection of a thiol-reactive probe depends on several factors, including sensitivity, selectivity, and the specific experimental context. While detailed quantitative data for this compound is not extensively published, we can infer its performance based on its underlying chemistry and compare it with other well-characterized thiol-reactive probes. The following table summarizes key quantitative parameters for BODIPY-maleimide probes and other common classes of thiol-reactive dyes.
| Probe Class | Reactive Group | Target | Fluorescence Enhancement (Fold Increase) | Limit of Detection (LOD) | Key Features & Limitations |
| BODIPY-Maleimide (e.g., this compound) | Maleimide | Cysteine | Up to 350-fold[1] | Not explicitly reported for 8-P2M; ~0.5 nM for a related p-MB probe with GSH[4] | High signal-to-noise ratio; photostable. Performance in complex biological samples may vary. |
| Iodoacetamide Derivatives (e.g., 5-IAF) | Iodoacetamide | Cysteine | Generally lower than "turn-on" probes | Micromolar range | Stable thioether bond formation. Slower reaction kinetics compared to maleimides. |
| Maleimide Derivatives (e.g., N-(1-pyrenyl)maleimide) | Maleimide | Cysteine | Variable, often environmentally sensitive | Nanomolar to micromolar range | Fast reaction kinetics. Potential for off-target reactions with other nucleophiles at high pH. |
| Thiol-Disulfide Exchange Reagents (e.g., ThioGlo™) | Thiol | Thiols | Significant fluorescence increase | Nanomolar range | Reversible reaction. Specificity for thiols is high. |
Experimental Protocols
Detailed protocols for specific applications are crucial for reproducible and accurate results. Below are representative protocols for protein thiol staining in SDS-PAGE gels using a BODIPY-maleimide probe and a general protocol for thiol quantification in solution.
Protocol 1: In-Gel Protein Staining with this compound (Post-Electrophoresis)
This protocol is adapted from general procedures for fluorescent staining of proteins in polyacrylamide gels.
Reagents:
-
Fixing Solution: 40% ethanol, 10% acetic acid in deionized water.
-
Washing Solution: Deionized water.
-
Staining Solution: Prepare a 1-10 µM solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Note: The optimal concentration should be determined empirically.
-
Destaining Solution (Optional): 10% ethanol, 7.5% acetic acid in deionized water.
Procedure:
-
SDS-PAGE: Separate protein samples on a polyacrylamide gel.
-
Fixation: After electrophoresis, place the gel in the fixing solution and incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins in the gel matrix.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes, repeating this step twice to remove the fixation solution.
-
Staining: Immerse the gel in the this compound staining solution and incubate for 60-90 minutes at room temperature in the dark with gentle agitation.
-
Destaining (Optional): If high background fluorescence is observed, briefly wash the gel in the destaining solution for 1-5 minutes.
-
Imaging: Image the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the BODIPY Green fluorophore (e.g., excitation ~488 nm, emission ~515 nm).
Protocol 2: Quantification of Thiols in Solution
This protocol provides a general framework for measuring the concentration of a thiol-containing analyte, such as glutathione (B108866) (GSH), in a solution.
Reagents:
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.
-
Thiol Standard Solutions: Prepare a series of known concentrations of the thiol to be quantified (e.g., GSH) in the reaction buffer.
Procedure:
-
Prepare Reaction Mixtures: In a 96-well microplate, add the thiol standard solutions and the unknown samples.
-
Add Probe: Dilute the this compound stock solution in the reaction buffer to the desired final concentration (e.g., 10 µM). Add the diluted probe to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of a blank control (buffer and probe only). Plot a standard curve of fluorescence intensity versus the concentration of the thiol standards. Use the standard curve to determine the concentration of the thiol in the unknown samples.
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Note: As placeholder images are used in the DOT script, the actual chemical structures would be depicted in a publication.
Concluding Remarks
This compound offers a promising approach for the sensitive detection of thiols due to its "turn-on" fluorescence mechanism, which provides a high signal-to-noise ratio. While more extensive, direct comparative studies with other thiol-reactive probes are needed to fully establish its quantitative accuracy in various applications, the available data on related BODIPY-maleimide compounds suggest excellent sensitivity. The provided protocols offer a starting point for researchers to incorporate this probe into their workflows for protein analysis and thiol quantification. As with any fluorescent probe, optimization of staining conditions and careful validation are essential for achieving accurate and reproducible results.
References
A Head-to-Head Battle of Thiol-Reactive Stains: A Cost-Benefit Analysis of BODIPY Green 8-P2M and Its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount. The choice of a thiol-reactive stain can significantly impact experimental outcomes, influencing everything from signal strength and stability to cellular health and overall project cost. This guide provides a comprehensive cost-benefit analysis of BODIPY Green 8-P2M, a fluorogenic probe, against two widely used alternatives: Fluorescein-5-maleimide and Alexa Fluor 488 C5 Maleimide.
This in-depth comparison delves into the key performance metrics, cost-effectiveness, and experimental considerations for each of these green-emitting fluorescent dyes. By presenting quantitative data, detailed protocols, and visual guides, this document aims to empower researchers to make informed decisions for their specific applications.
Key Performance Indicators: A Quantitative Comparison
The selection of an optimal fluorescent probe hinges on a careful evaluation of its photophysical properties, reactivity, and potential impact on the biological system under investigation. The following table summarizes the key quantitative data for this compound, Fluorescein-5-maleimide, and Alexa Fluor 488 C5 Maleimide.
| Feature | This compound | Fluorescein-5-maleimide | Alexa Fluor 488 C5 Maleimide |
| Excitation Max (nm) | ~499 | ~494[1] | ~493-499[2] |
| Emission Max (nm) | ~520 | ~515-519[1][3] | ~516-520[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not explicitly stated for thiol adduct | ~83,000[3] | ~72,000[2] |
| Quantum Yield (Φ) | High (Fluorogenic) | ~0.79 - 0.95[4] | ~0.92[2] |
| Signal-to-Noise Ratio | Extremely High (Fluorogenic)[5][6][][8][9][10] | Moderate | High |
| Photostability | Generally high for BODIPY dyes[11][] | Lower, prone to photobleaching[11] | High, greater than fluorescein[13] |
| pH Sensitivity | Relatively insensitive | Sensitive to pH | Insensitive from pH 4 to 10 |
| Cytotoxicity (IC50) | Data not available | Data not available for specific dye | Data not available for specific dye |
The "Switch-On" Advantage of this compound
A significant advantage of this compound lies in its "super-fluorogenic" nature.[14] The fluorescence of this probe is strongly quenched in its unreacted state and is only restored upon reaction with a thiol group.[5][6][][8][9][10] This mechanism results in an extremely high signal-to-noise ratio, making it particularly well-suited for detecting proteins at very low concentrations.[][8][9] This "switch-on" capability minimizes background fluorescence, a common challenge with constitutively fluorescent dyes like fluorescein (B123965) and Alexa Fluor.
Cost-Benefit Analysis: Weighing Price Against Performance
The financial investment in fluorescent probes is a critical consideration for any research project. The following table provides an approximate cost comparison for the three dyes. Prices are subject to change and may vary between suppliers.
| Stain | Supplier Example | Quantity | Approximate Price (USD) | Price per mg (USD) |
| This compound | BOC Sciences[] | 100 mg | $4980 | $49.80 |
| Fluorescein-5-maleimide | Thermo Fisher Scientific[15] | 25 mg | $289 | $11.56 |
| Alexa Fluor 488 C5 Maleimide | Thermo Fisher Scientific[14] | 1 mg | $455 | $455.00 |
From a purely cost-per-milligram perspective, Fluorescein-5-maleimide is the most economical option. However, a true cost-benefit analysis must factor in the performance characteristics. The higher price of Alexa Fluor 488 C5 Maleimide is often justified by its superior brightness and photostability compared to fluorescein. This compound, while having a mid-range price per milligram, offers the unique advantage of a high signal-to-noise ratio, which could potentially reduce the amount of protein and reagent needed for successful detection, thereby offering indirect cost savings.
Experimental Protocols: A Guide to Thiol-Reactive Labeling
The following protocols provide a general framework for the labeling of proteins with maleimide-functionalized fluorescent dyes. These can be adapted for use with this compound, Fluorescein-5-maleimide, and Alexa Fluor 488 C5 Maleimide.
General Workflow for Thiol-Reactive Labeling
References
- 1. caymanchem.com [caymanchem.com]
- 2. XFD488 C5 Maleimide | AAT Bioquest [aatbio.com]
- 3. thomassci.com [thomassci.com]
- 4. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alexa Fluor™ 488 C5 Maleimide 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 15. Fluorescein-5-Maleimide 25 mg | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
Safety Operating Guide
Proper Disposal of BODIPY Green 8-P2M: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential information and step-by-step procedures for the proper disposal of BODIPY Green 8-P2M, a fluorescent dye commonly used in research and development.
For researchers, scientists, and drug development professionals, understanding the appropriate disposal protocols for chemical waste is a critical component of laboratory operations. Adherence to these guidelines minimizes risks to personnel and the environment.
Immediate Safety and Handling Precautions
This compound, like other BODIPY dyes, is classified as a chemical that requires careful handling. Based on data for similar compounds, it is presumed to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.
Disposal Do's and Don'ts
Crucially, this compound and its waste should never be disposed of down the sink or in regular trash. Fluorescent dyes can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes. Improper disposal can lead to environmental contamination and potential regulatory non-compliance.
Quantitative Data and Hazard Information
| Parameter | Information | Source |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Precautions | Do not let product enter drains. |
Step-by-Step Disposal Protocol
The following procedure outlines the correct method for disposing of various forms of this compound waste.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste pickup requests.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
Safeguarding Your Research: A Guide to Handling BODIPY Green 8-P2M
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BODIPY Green 8-P2M. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a fluorescent probe that requires careful handling due to its potential hazards. Based on safety data for similar BODIPY compounds, this chemical may cause skin irritation, serious eye irritation, and respiratory irritation. Ingestion may also be harmful. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational and disposal protocols are mandatory.
Essential Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following personal protective equipment. This selection is based on standard laboratory safety protocols and specific hazard information for this class of fluorescent dyes.[1][2][3][4]
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant with side shields to protect against chemical splashes.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[3] Gloves should be inspected for tears or degradation before each use and changed immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a respirator may be required based on a formal risk assessment. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is critical to minimize exposure and prevent contamination. This protocol outlines the essential steps for safely handling this compound from preparation to immediate post-handling procedures.
1. Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a laboratory, ideally within a chemical fume hood.[6]
-
Gather Materials: Before starting, ensure all necessary PPE, reagents, and equipment are readily available.
-
Consult SDS: Always review the Safety Data Sheet (SDS) for this compound prior to use. While a specific SDS was not found, information for similar compounds indicates potential hazards.[5]
2. Donning PPE:
-
Put on a lab coat, followed by safety goggles and any additional face protection.
-
Finally, don nitrile gloves, ensuring they fit properly and have no visible defects.
3. Handling the Compound:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Common solvents include DMSO.[7][8]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
4. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then a cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use designated, clearly labeled, and sealed containers for solid and liquid waste.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any solutions containing this dye down the drain.[5]
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps and decision points from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. nexerasci.com [nexerasci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. youtube.com [youtube.com]
- 4. labproservices.com [labproservices.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
